O-allylvanillin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCHURQYFMBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366362 | |
| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-95-1 | |
| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of O-Allylvanillin from Vanillin and Allyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of O-allylvanillin, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. This document details the underlying chemical principles, provides a summary of reaction parameters from various methodologies, and presents a standardized experimental protocol. Furthermore, a visual representation of the synthetic pathway is included to facilitate a deeper understanding of the process.
Introduction
The etherification of vanillin to produce this compound is a fundamental reaction in organic synthesis. The process involves the nucleophilic substitution of the hydrogen atom of the hydroxyl group in vanillin with an allyl group from allyl bromide. This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism.[1] The phenolic hydroxyl group of vanillin is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage. The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield. Phase transfer catalysts are also sometimes employed to facilitate the reaction between the aqueous and organic phases.
Reaction Parameters
The synthesis of this compound can be accomplished under various conditions. The following table summarizes typical parameters collated from different experimental approaches.
| Parameter | Typical Conditions | Notes |
| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | K₂CO₃ is a milder base often used in polar aprotic solvents. NaOH is a stronger base typically used in aqueous or biphasic systems.[2] |
| Solvent | Acetone, Dimethylformamide (DMF), Ethanol, Water | Acetone and DMF are common polar aprotic solvents for this reaction.[2][3] Ethanol or water can be used with a strong base. |
| Alkylating Agent | Allyl bromide | |
| Temperature | Room temperature to reflux (typically 50-110 °C) | Higher temperatures can increase the reaction rate but may also lead to side products.[2] |
| Reaction Time | 2 - 24 hours | Reaction progress is typically monitored by thin-layer chromatography (TLC).[2] |
| Yield | 66% - 99% | Yields can vary significantly depending on the specific conditions and purification methods used.[3] |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound in a laboratory setting.
Materials:
-
Vanillin
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine vanillin (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone). Maintain the reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 6-8 hours.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted vanillin, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthesis Pathway
The following diagram illustrates the chemical transformation from vanillin to this compound.
Caption: Williamson ether synthesis of this compound.
References
O-Allylvanillin Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of O-allylvanillin in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted solubility based on molecular structure, provides detailed experimental protocols for quantitative solubility determination, and offers a workflow for solubility testing.
Introduction to this compound and its Solubility
This compound (2-methoxy-4-(allyloxy)benzaldehyde) is a synthetic organic compound and a derivative of vanillin. Its structure, featuring an aromatic ring, an aldehyde group, a methoxy group, and an allyl ether group, governs its solubility behavior. The presence of the allyl group in place of the hydroxyl group in vanillin significantly reduces its polarity and eliminates its ability to act as a hydrogen bond donor. This structural modification suggests that this compound will exhibit significantly different solubility characteristics compared to its parent compound, with a general preference for less polar organic solvents.
Predicted Solubility of this compound
Based on its chemical structure, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the non-polar nature of the allyl group and the overall molecular structure.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol | Soluble | The polar hydroxyl group of methanol can interact with the ether and aldehyde oxygens of this compound, though the non-polar allyl group may limit high solubility. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity should allow for the dissolution of this compound. | |
| Isopropanol | Moderately Soluble | The increased hydrocarbon character of isopropanol may slightly reduce its ability to solvate the more polar features of this compound. | |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds and should readily dissolve this compound. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is effective at dissolving many organic compounds; it is expected to be a good solvent for this compound. |
| Ethers | Diethyl Ether | Soluble | As a relatively non-polar solvent, diethyl ether should effectively solvate the non-polar regions of this compound. |
| Hydrocarbons | Hexane | Sparingly Soluble to Insoluble | Hexane is a non-polar solvent and is unlikely to effectively dissolve the more polar aldehyde and ether functionalities of this compound. |
| Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the benzene ring of this compound, potentially leading to moderate solubility. |
Experimental Protocol for Determining this compound Solubility
To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature water bath or incubator shaker
-
Vortex mixer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, weigh the vial containing the dry this compound residue.
-
The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial from the final weight. The solubility can then be expressed in terms of g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
Analyze the diluted sample using the same method and determine the concentration of this compound from the calibration curve.
-
Calculate the solubility, taking into account the dilution factor.
-
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.
Conclusion
O-Allylvanillin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Allylvanillin, systematically known as 4-(allyloxy)-3-methoxybenzaldehyde, is a synthetic organic compound and a derivative of vanillin. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and characterization. While this compound serves as a valuable precursor in the synthesis of various biologically active molecules, public domain data on its specific biological activities, such as cytotoxicity and modulation of cellular signaling pathways, remains limited. This document summarizes the available information and provides standardized protocols for its synthesis and potential biological evaluation.
Chemical Identity and Properties
This compound is characterized by the presence of an allyl ether group at the 4-position of the 3-methoxybenzaldehyde scaffold.
| Property | Value | Reference |
| CAS Number | 22280-95-1 | [1] |
| IUPAC Name | 4-(allyloxy)-3-methoxybenzaldehyde | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 313.2 ± 27.0 °C (Predicted) | [2] |
| Density | 1.084 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of this compound as a precursor for chalcone derivatives.[3]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of vanillin in anhydrous acetone, add potassium carbonate.
-
Stir the mixture at room temperature.
-
Add allyl bromide dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After 24 hours, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system of increasing polarity.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
| Data Type | Observed Values |
| ¹H NMR (600 MHz, CDCl₃) | δ 3.79 (3H, s), 4.45 (2H, t, J=5.7 Hz), 5.23 (1H, dd, J=1.5 and 14.4 Hz), 5.34 (1H, dd, J=1.5 and 14.4 Hz), 5.95 (1H, m), 6.84 (1H, d, J=8.4 Hz), 7.28 (1H, dd, J=7.8 and 1.5 Hz), 7.30 (1H, d, J=1.5 Hz)[3] |
Biological Activity
Publicly available literature on the direct biological activity of this compound is scarce. It is often used as a precursor in the synthesis of other compounds, such as chalcones, which are then evaluated for their biological properties.[3] One study screened this compound for its in vitro cytotoxic activity against four human cancer cell lines, but the specific results of this screening are not detailed in the available literature.[3]
Potential Cytotoxicity (as a precursor)
Further research is required to determine the intrinsic biological activity of this compound itself. The following experimental protocol is a standard method that can be used to assess its cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
This is a general protocol for determining the cytotoxic effects of a compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the effects of this compound on cellular signaling pathways. Research on the broader class of benzaldehyde compounds suggests potential interactions with various signaling cascades. For instance, benzaldehyde has been reported to suppress pathways like PI3K/AKT/mTOR, STAT3, NFκB, and ERK in cancer cells, potentially through the regulation of 14-3-3ζ-mediated protein-protein interactions.[4] However, it is crucial to note that these findings are not specific to this compound and direct investigation is needed to elucidate its specific mechanisms of action.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis workflow and a proposed experimental workflow for evaluating the biological activity of this compound.
Caption: Synthesis workflow for this compound.
Caption: Proposed workflow for biological evaluation.
Conclusion
This compound is a well-characterized compound with a straightforward synthesis. While it holds potential as a building block for pharmacologically active molecules, its own biological profile is not extensively documented in publicly accessible research. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, encouraging further investigation into the therapeutic potential of this compound and its derivatives.
References
A Technical Guide to O-Allylvanillin for the Research Community
An in-depth examination of the commercial availability, purity grades, and experimental protocols for O-allylvanillin, a key building block in synthetic chemistry and drug discovery.
For researchers, scientists, and professionals in drug development, access to high-quality reagents and detailed experimental methodologies is paramount. This compound (also known as 3-methoxy-4-(allyloxy)benzaldehyde or 4-allyloxy-3-methoxybenzaldehyde), with its versatile chemical structure, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its commercial suppliers, available purity grades, and detailed experimental protocols for its synthesis and purification.
Commercial Suppliers and Purity Grades
This compound is available from a range of chemical suppliers catering to the research and development sector. The purity of the compound is a critical factor for its application in sensitive downstream processes, and suppliers typically offer various grades to meet different research needs. While "research grade" or purities of around 95% are common, higher purity grades are also available, which are essential for applications in medicinal chemistry and preclinical studies.
A summary of prominent commercial suppliers and their offered purity specifications for this compound (CAS No. 22280-95-1) is presented below. It is important for researchers to consult the latest certificates of analysis (CoA) from the suppliers for batch-specific purity data.
| Supplier | Purity Grade | Notes |
| MedChemExpress | >98.41%[1] | Purity confirmed by analytical testing.[1] |
| Enamine | Screening Compound | Available for purchase. Specific purity data should be requested. |
| TargetMol | Research Grade | Available for purchase. Specific purity data should be requested. |
| SyTracks | 95% | Listed as a readily available purity grade. |
| Chemspace | Screening Compound | Lists multiple suppliers, including Enamine and Princeton Biomolecular Research. |
| ChemicalBook | Research Grade | Lists various international suppliers. |
Note: The availability and specifications from suppliers are subject to change. Direct inquiry and CoA verification are recommended before procurement.
Experimental Protocols
The synthesis and purification of this compound are standard procedures in organic chemistry laboratories. The most common synthetic route is the Williamson ether synthesis, starting from vanillin and an allyl halide.
Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on established chemical literature and provides a general procedure for the synthesis of this compound.
Materials:
-
Vanillin
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve vanillin in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add potassium carbonate, followed by the dropwise addition of allyl bromide.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product from the synthesis can be purified by either recrystallization or column chromatography to achieve the desired level of purity.
1. Purification by Recrystallization:
Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
2. Purification by Column Chromatography:
For higher purity or for purifying oily products, column chromatography is the preferred method.
Procedure:
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. The eluent system is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), with the optimal ratio determined by TLC analysis.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified this compound product.
Caption: Synthesis and Purification Workflow for this compound.
References
A Technical Guide to the Thermal Stability and Decomposition of O-Allylvanillin
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Allylvanillin is a derivative of vanillin, a widely used flavoring agent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The introduction of an allyl group to the phenolic oxygen of vanillin significantly alters its chemical and thermal properties. Understanding the thermal stability and decomposition pathways of this compound is crucial for its application in processes that involve elevated temperatures, such as polymerization, synthesis of derivatives, and formulation of drug delivery systems. This technical guide outlines the predicted thermal behavior of this compound, with a focus on its primary decomposition mechanism.
Predicted Thermal Decomposition Pathway: The Claisen Rearrangement
The most anticipated thermal transformation of this compound is the Claisen rearrangement, a well-documented, intramolecular,[1][1]-sigmatropic rearrangement common to allyl aryl ethers.[2][3][4][5] This concerted pericyclic reaction is thermally induced and typically occurs at temperatures ranging from 150 to 250 °C.[3][6]
The rearrangement of this compound would proceed as follows:
-
Initial Rearrangement: Upon heating, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This proceeds through a cyclic, six-membered transition state.
-
Tautomerization: The initial product of the rearrangement is a non-aromatic dienone intermediate. This intermediate rapidly tautomerizes to restore the aromaticity of the benzene ring, resulting in the formation of 2-allyl-4-hydroxy-5-methoxybenzaldehyde (o-allyl-isovanillin).
Further heating at higher temperatures would likely lead to the decomposition of this rearranged product, potentially involving cleavage of the allyl, methoxy, and aldehyde functional groups.
Diagram of the Proposed Claisen Rearrangement of this compound
Caption: Proposed Claisen rearrangement pathway for this compound.
Methodologies for Thermal Analysis
While specific experimental data for this compound is unavailable, the following standard techniques would be employed to determine its thermal stability and decomposition temperature.
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][7][8]
-
Principle: A high-precision balance continuously monitors the sample's weight as it is heated at a constant rate. Mass loss indicates decomposition or volatilization.
-
Experimental Protocol (Hypothetical for this compound):
-
A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
The analysis is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).
-
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9]
-
Principle: DSC detects thermal events such as melting, crystallization, and chemical reactions by measuring the heat absorbed (endothermic) or released (exothermic) by the sample.
-
Experimental Protocol (Hypothetical for this compound):
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The heat flow to the sample is compared to the heat flow to the reference.
-
The DSC thermogram (heat flow vs. temperature) would show endothermic peaks for melting and boiling, and potentially an exothermic peak for the Claisen rearrangement, followed by decomposition.
-
Diagram of a General Thermal Analysis Workflow
Caption: A generalized workflow for thermal analysis experiments.
Analysis of Potential Decomposition Products
To identify the products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the technique of choice.[10][11][12]
-
Principle: The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
-
Expected Pyrolysis Products of this compound:
-
At moderate temperatures (around 200-250 °C): The primary product would likely be 2-allyl-4-hydroxy-5-methoxybenzaldehyde via the Claisen rearrangement.
-
At higher temperatures (>300 °C): Further fragmentation would be expected, potentially leading to:
-
Vanillin and isovanillin derivatives
-
Guaiacol and its derivatives
-
Phenolic compounds
-
Smaller aromatic and aliphatic fragments
-
-
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, a strong theoretical framework based on the chemistry of allyl aryl ethers suggests that its primary thermal decomposition pathway is the Claisen rearrangement to form 2-allyl-4-hydroxy-5-methoxybenzaldehyde. This rearrangement is anticipated to occur in the temperature range of 150-250 °C. At higher temperatures, further degradation into a variety of smaller aromatic and aliphatic compounds is expected. For definitive quantitative data on decomposition temperatures and product identification, experimental studies using TGA, DSC, and Py-GC-MS are necessary. This guide provides the foundational knowledge for designing and interpreting such future experimental investigations.
References
- 1. fpe.umd.edu [fpe.umd.edu]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) – alstesting.co.th [alstesting.co.th]
- 9. mt.com [mt.com]
- 10. Qualitative and quantitative analysis of pyrolysis oil by gas chromatography with flame ionization detection and comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Vanillin Derivatives: A Technical Guide to Bio-Based Applications
For Researchers, Scientists, and Drug Development Professionals
Vanillin, a phenolic aldehyde renowned for its characteristic aroma and flavor, is emerging as a versatile, bio-based platform chemical for a wide range of applications beyond the food and fragrance industries. Its inherent structural features—an aromatic ring, a hydroxyl group, and an aldehyde moiety—provide reactive sites for chemical modifications, leading to a diverse array of derivatives with significant therapeutic and industrial potential. This technical guide delves into the core bio-based applications of vanillin derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this promising field.
Antimicrobial Applications
Vanillin and its derivatives have demonstrated notable activity against a spectrum of pathogenic microbes, including bacteria and fungi. The antimicrobial efficacy is often attributed to the disruption of cell membranes and interference with essential cellular processes.[1] Modification of the vanillin structure, particularly through the formation of Schiff bases and other derivatives, has been shown to enhance its antimicrobial properties.
Quantitative Antimicrobial Activity
The antimicrobial potential of vanillin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |
| Vanillin | Escherichia coli (various strains) | 1.25 | [2] |
| Vanillin | Salmonella (various strains) | 1.25 - 2.5 | [2] |
| Vanillin | Multidrug-resistant Staphylococcus aureus (ATCC43300) | 2.5 | [2] |
| Acetyl vanillin derivatives (Compound F & I) | Escherichia coli | - (Significant activity reported) | [3] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is widely used to screen for antimicrobial activity.[1][4]
Materials:
-
Nutrient agar plates
-
Sterile cork borer or pipette tips (to create wells)
-
Bacterial or fungal cultures
-
Solutions of vanillin derivatives at known concentrations
-
Positive control (e.g., standard antibiotic)
-
Negative control (solvent used to dissolve derivatives)
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculate Agar Plates: Uniformly spread the microbial suspension over the surface of the nutrient agar plates using a sterile swab.
-
Create Wells: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar.
-
Add Test Compounds: Add a fixed volume (e.g., 100 µL) of the vanillin derivative solutions, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone corresponds to the antimicrobial activity.
Antioxidant Applications
The phenolic hydroxyl group in vanillin endows it with antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous chronic diseases.[5] Derivatization can modulate this activity.
Quantitative Antioxidant Activity
The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in a given assay.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Vanillin | DPPH | 0.81 | [1][5] |
| Vanillyl acetate (E-1) | DPPH | 0.63 | [1][5] |
| 3,4-dihydroxy benzaldehyde (E-2) | DPPH | 0.84 | [1][5] |
| o-methoxy-p-methyl cyclohexan-1-ol (J-1) | DPPH | 0.59 | [1][5] |
| Vanillic acid (J-2) | DPPH | 0.85 | [1][5] |
| Vitamin C (Standard) | DPPH | 0.44 | [1][5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess antioxidant activity.[6][7][8]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)
-
Vanillin derivative solutions at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Reaction Setup: In a set of test tubes or a 96-well plate, mix a specific volume of the DPPH solution (e.g., 1 mL) with an equal volume of the vanillin derivative solution at different concentrations.
-
Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine IC50: Plot the percentage of scavenging activity against the concentration of the derivative to determine the IC50 value.
Anticancer Applications
Vanillin and its derivatives have shown promise as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.
Quantitative Anticancer Activity
The cytotoxic effect of vanillin derivatives on cancer cell lines is commonly evaluated by determining the IC50 value, the concentration that inhibits 50% of cell growth.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vanillin (1) | T-24 | Bladder Cancer | 48.5 | [9] |
| trans-δ-iodo-γ-lactone (10b) | CLBL-1 | Canine B-cell Lymphoma | 46.3 | [9] |
| IPM711 (a vanillin derivative) | HT29 | Colorectal Cancer | - (Inhibits growth) | [7] |
| Vanillin-based ferrocenyl chalcones | - | - | - (Exhibited anticancer activity) | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][11]
Materials:
-
Cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the vanillin derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Signaling Pathways in Cancer
Vanillin derivatives have been shown to modulate critical signaling pathways implicated in cancer development.
-
Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Some vanillin derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell growth and invasion.[7][12]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a vanillin derivative.
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Vanillin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[8][13][14]
Caption: Vanillin-mediated inhibition of the NF-κB signaling pathway.
Bio-Based Polymers
Vanillin is a valuable renewable building block for the synthesis of a variety of polymers, including polyesters, polybenzoxazines, and polyazomethines.[15] These bio-based polymers offer a sustainable alternative to petroleum-derived plastics and possess a range of desirable thermal and mechanical properties.
Quantitative Data on Vanillin-Based Polymers
| Polymer Type | Monomers | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference |
| Poly(hydrovanilloin-furfural) | Hydrovanilloin, Furfural | 8600 | 1.28 | 78 | [16] |
Experimental Protocol: Synthesis of a Vanillin-Based Schiff Base Polymer (Polyazomethine)
This protocol describes a general procedure for the synthesis of a polyazomethine from a vanillin-derived dialdehyde and a diamine.
Materials:
-
Vanillin-derived dialdehyde monomer
-
Diamine monomer (e.g., p-phenylenediamine)
-
Solvent (e.g., DMF, DMSO)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
Monomer Dissolution: Dissolve equimolar amounts of the vanillin-derived dialdehyde and the diamine in a suitable solvent in a reaction flask equipped with a stirrer and a condenser.
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 80-120°C) and stir for a defined period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen).
-
Polymer Precipitation: After the reaction is complete, cool the solution and precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).
-
Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dry it under vacuum.
-
Characterization: Characterize the resulting polymer using techniques such as FT-IR, NMR, GPC (for molecular weight and PDI), and TGA/DSC (for thermal properties).
Biocatalytic Production
The biotechnological production of vanillin and its derivatives from renewable feedstocks like ferulic acid and eugenol offers a sustainable and "natural" alternative to chemical synthesis.[10][16][17][18] This approach utilizes whole-cell biocatalysts or purified enzymes to perform specific chemical transformations.
Quantitative Data on Biocatalytic Production
| Substrate | Biocatalyst | Product | Yield (%) | Reference |
| Vanillic acid | Growing cells of Nocardia sp. | Guaiacol | 69 | [17][18] |
| Vanillic acid | Growing cells of Nocardia sp. | Vanillyl alcohol | 11 | [17][18] |
| Vanillic acid | Purified Nocardia carboxylic acid reductase | Vanillin | Quantitative | [17][18] |
| Creosol | Vanillyl alcohol oxidase (VAO) | Vanillin | ~100 | [10][16] |
Experimental Workflow for Biocatalytic Synthesis
The following diagram illustrates a general workflow for the biocatalytic production of vanillin derivatives.
Caption: General workflow for the biocatalytic synthesis of vanillin derivatives.
Conclusion
Vanillin and its derivatives represent a rich and underexplored source of bio-based compounds with significant potential in medicine and materials science. The ease of chemical modification, coupled with the inherent biological activities of the parent molecule, makes vanillin an attractive starting point for the development of novel therapeutics and sustainable polymers. This guide provides a foundational resource for researchers to explore and expand upon the promising bio-based applications of vanillin derivatives. Further investigation into structure-activity relationships, optimization of synthesis and biocatalytic processes, and in-depth preclinical and clinical studies are warranted to fully realize the potential of this versatile platform chemical.
References
- 1. hereditybio.in [hereditybio.in]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistnotes.com [chemistnotes.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. 2.3. DPPH radical scavenging assay [bio-protocol.org]
- 7. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 8. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 12. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research.wur.nl [research.wur.nl]
- 17. Biocatalytic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
O-Allylvanillin: A Comprehensive Technical Overview for Researchers
An In-depth Technical Guide to the Health and Safety of O-Allylvanillin
Introduction
This compound, systematically known as 2-allyloxy-3-methoxybenzaldehyde, is an organic compound with growing interest in the fields of medicinal chemistry and drug development. Its potential biological activities, including anticancer properties, have prompted further investigation into its synthesis, bioactivity, and safety profile. This guide provides a detailed overview of the health and safety data for this compound, alongside experimental protocols for its synthesis and evaluation of its biological effects, tailored for researchers, scientists, and drug development professionals.
Health and Safety Data
A comprehensive understanding of the health and safety aspects of this compound is paramount for its handling and use in a laboratory setting. The following tables summarize the key safety information, physical and chemical properties, and toxicological data.
Table 1: GHS Hazard and Precautionary Statements
| GHS Classification | Statement |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264: Wash skin thoroughly after handling. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/eye protection/face protection. | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER or doctor if you feel unwell. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Table 2: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 129 - 132 °C / 264.2 - 269.6 °F |
| Flash Point | > 110 °C / > 230 °F |
| Density | 1.117 g/cm³ (at 20 °C / 68 °F)[1] |
Table 3: Toxicological Data
| Test | Result |
| Acute Oral Toxicity | No data available for this compound. For o-vanillin (a related compound), LD50 (mouse) is 1330 mg/kg. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Experimental Protocols
Synthesis of this compound (4-Allyloxy-3-methoxybenzaldehyde)
This protocol is adapted from the work of Ngameni et al. (2013).[2]
Materials:
-
Vanillin
-
Anhydrous potassium carbonate (K₂CO₃)
-
Allyl bromide
-
Acetone
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolve vanillin (1.99 mmol) in acetone (8 mL).
-
Add anhydrous potassium carbonate (0.1203 g).
-
Add allyl bromide (1.46 mmol, 0.12 mL, d = 1.43).
-
Reflux the reaction mixture for 4 hours or stir at room temperature for 48 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dilute the residue with water (3 x 40 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system of increasing polarity to yield this compound.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay
The following is a general protocol for assessing the cytotoxic activity of this compound against cancer cell lines, as described by Ngameni et al. (2013).[2]
Materials:
-
Human cancer cell lines (e.g., THP-1, DU-145, HL-60, Hep-G2, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Humidified incubator (37 °C, 5% CO₂)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Biological Activity
Research has indicated that this compound serves as a precursor for the synthesis of O-allylchalcones, which have demonstrated notable in vitro cytotoxic activity against various human cancer cell lines.[1][2]
Table 4: In Vitro Cytotoxicity of this compound and its Derivatives (IC₅₀ in µM)
| Compound | THP-1 (Leukemia) | DU-145 (Prostate) | HL-60 (Leukemia) | Hep-G2 (Liver) | MCF-7 (Breast) |
| This compound | > 40 | > 40 | > 40 | > 40 | > 40 |
| O-allylchalcone 5f | 10.42 | - | - | - | - |
| O-allylchalcone 5g | 4.76 | 5.21 | 7.90 | 10.12 | 10.32 |
| Data extracted from Ngameni et al. (2013).[2] |
While this compound itself did not show significant cytotoxicity at the tested concentrations, its derivatives exhibited potent anticancer activity, highlighting its importance as a scaffold in medicinal chemistry.
Signaling Pathways
Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. The cytotoxic effects of its chalcone derivatives suggest potential interference with pathways crucial for cancer cell proliferation and survival, such as those involving tubulin polymerization, as is common for many chalcones.[2] Further research is required to elucidate the precise mechanisms of action and the specific signaling cascades affected by this compound and its derivatives.
Logical Relationship of this compound in Drug Discovery
Caption: Role of this compound as a precursor in developing bioactive compounds.
Conclusion
This technical guide provides a summary of the available health and safety information, experimental protocols, and biological activity data for this compound. While the direct biological activity and toxicological profile of this compound require more extensive investigation, its role as a key intermediate in the synthesis of potent anticancer compounds is evident. Researchers and drug development professionals should adhere to the safety precautions outlined and can utilize the provided protocols as a foundation for further studies into the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating its mechanism of action and detailed toxicological assessment to fully characterize its potential as a pharmacophore.
References
Crystal Structure Analysis of O-Allylvanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-allylvanillin, also known as 4-allyloxy-3-methoxybenzaldehyde, is a synthetic organic compound and a derivative of vanillin. It serves as a versatile precursor in the synthesis of various bioactive molecules, including chalcones with potential therapeutic applications. Understanding the three-dimensional arrangement of atoms and molecules in the solid state is crucial for elucidating structure-property relationships, which can inform drug design and materials science. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While a definitive, publicly available crystal structure for this compound could not be located in the course of this review, this document outlines the standardized experimental procedures for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. Furthermore, it presents a template for the crystallographic data that would be obtained from such an analysis, offering a framework for the interpretation and presentation of results.
Introduction
The precise spatial arrangement of atoms within a crystalline solid dictates many of its physical and chemical properties, including melting point, solubility, and bioavailability. In the context of drug development, a detailed knowledge of the crystal structure of a molecule is indispensable for understanding its interaction with biological targets. This compound, with its potential as a building block for pharmacologically active compounds, is a subject of interest for structural analysis. Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of small molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, starting from vanillin and an allyl halide.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Allyl bromide (3-bromoprop-1-ene)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
A mixture of vanillin (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) is prepared in anhydrous acetone.
-
Allyl bromide (1.2 equivalents) is added dropwise to the stirring suspension at room temperature.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product is dissolved in ethyl acetate and washed sequentially with deionized water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The resulting residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Single-Crystal Growth
Obtaining a high-quality single crystal is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for growing single crystals of organic compounds.
Procedure:
-
A saturated solution of purified this compound is prepared in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate/hexane).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at a constant temperature.
-
Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
-
Once crystals of suitable size and quality are formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Procedure:
-
A suitable single crystal of this compound is selected and mounted on the goniometer head of the diffractometer.
-
The diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, is used to collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed, including integration of the reflection intensities, and corrected for various factors such as Lorentz and polarization effects.
-
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structural model is validated using software tools to check for consistency and quality.
Data Presentation
The crystallographic data and refinement details for this compound would be presented in a standardized format as shown in the table below. Please note that the following table is a template, as the specific experimental data for this compound is not publicly available in the reviewed literature.
| Parameter | Value |
| Empirical Formula | C₁₁H₁₂O₃ |
| Formula Weight | 192.21 |
| Temperature | e.g., 100(2) K |
| Wavelength | e.g., 0.71073 Å |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = value Å, α = 90° |
| b = value Å, β = value° | |
| c = value Å, γ = 90° | |
| Volume | value ų |
| Z | value |
| Density (calculated) | value Mg/m³ |
| Absorption Coefficient | value mm⁻¹ |
| F(000) | value |
| Crystal Size | e.g., 0.20 x 0.15 x 0.10 mm³ |
| Theta Range for Data Collection | e.g., 2.00 to 28.00° |
| Index Ranges | h, k, l ranges |
| Reflections Collected | value |
| Independent Reflections | value [R(int) = value] |
| Completeness to Theta | e.g., 99.9 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | values |
| Goodness-of-fit on F² | value |
| Final R indices [I>2sigma(I)] | R₁ = value, wR₂ = value |
| R indices (all data) | R₁ = value, wR₂ = value |
| Largest Diff. Peak and Hole | values e.Å⁻³ |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and crystal structure analysis of this compound.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
Conclusion
The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation, packing, and intermolecular interactions. This information is fundamental for computational modeling, understanding its reactivity, and for the rational design of new derivatives with enhanced biological activities. The experimental protocols and data presentation framework outlined in this guide provide a comprehensive resource for researchers undertaking the structural characterization of this compound and related compounds. The successful execution of these methods will contribute to a deeper understanding of the structure-function relationships of this important synthetic intermediate.
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Claisen Rearrangement of O-allylvanillin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the Claisen rearrangement of O-allylvanillin to synthesize 5-allylvanillin, a valuable compound in flavor chemistry and a precursor for various pharmaceutical agents. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
The Claisen rearrangement is a powerful and well-established[1][1]-sigmatropic rearrangement reaction in organic synthesis.[2][3] It facilitates the formation of a carbon-carbon bond through the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether. In the case of this compound, an allyl aryl ether, a thermal rearrangement leads to the formation of 5-allylvanillin, also known as eugenol. This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state.[3]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the Claisen rearrangement of this compound.
Materials and Reagents:
-
This compound
-
Anhydrous solvent (e.g., N,N-diethylaniline or high-boiling point ether)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR tubes and spectrometer
-
FT-IR spectrometer
-
GC-MS instrument
Procedure:
1. Reaction Setup: a. In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of a high-boiling, anhydrous solvent like N,N-diethylaniline. Alternatively, the reaction can be performed neat (without solvent). b. Attach a reflux condenser to the flask. c. Place the flask in a heating mantle or an oil bath. d. If performing under an inert atmosphere to prevent oxidation, flush the system with nitrogen or argon and maintain a positive pressure throughout the reaction.
2. Thermal Rearrangement: a. Heat the reaction mixture to a high temperature, typically in the range of 180-220°C.[4] b. Maintain this temperature and stir the reaction mixture vigorously for 2-6 hours. c. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
3. Work-up: a. Allow the reaction mixture to cool to room temperature. b. If a solvent was used, remove it under reduced pressure using a rotary evaporator. c. Dilute the crude product with dichloromethane (DCM). d. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-allylvanillin.
4. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Use a mixture of hexane and ethyl acetate as the eluent, starting with a low polarity mixture and gradually increasing the polarity to elute the product. c. Collect the fractions containing the desired product, as identified by TLC. d. Combine the pure fractions and remove the solvent under reduced pressure to yield pure 5-allylvanillin as a pale yellow oil.
5. Characterization: a. Characterize the purified 5-allylvanillin using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the Claisen rearrangement of this compound. Please note that the yield can vary depending on the specific reaction conditions.
| Parameter | Value | Reference |
| Reactant | This compound | |
| Product | 5-allylvanillin (Eugenol) | |
| Reaction Type | Thermal[1][1]-Sigmatropic Rearrangement | [2][3] |
| Typical Temperature | 180-220 °C | [4] |
| Typical Reaction Time | 2-6 hours | |
| Reported Yield | High (Specific yield not reported in searches) |
Spectroscopic Data for 5-allylvanillin (Eugenol):
| Technique | Key Signals |
| ¹H NMR | δ (ppm): 6.8-6.6 (m, 3H, Ar-H), 5.95 (m, 1H, -CH=CH₂), 5.10 (m, 2H, -CH=CH₂), 5.5 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃), 3.30 (d, 2H, Ar-CH₂) |
| ¹³C NMR | δ (ppm): 146.5, 144.0, 137.9, 132.0, 121.2, 115.6, 114.4, 111.3, 55.9, 39.9 |
| FT-IR | ν (cm⁻¹): ~3500 (O-H stretch), ~3080 (aromatic C-H stretch), ~2940 (aliphatic C-H stretch), ~1640 (C=C stretch), ~1600, 1515 (aromatic C=C stretch), ~1270 (C-O stretch) |
| MS (m/z) | 164 (M⁺), 149, 131, 103, 91, 77 |
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Figure 1. Reaction mechanism of the Claisen rearrangement of this compound.
Figure 2. Experimental workflow for the Claisen rearrangement of this compound.
References
Application Notes and Protocols for O-allylvanillin as a Monomer for Thermoset Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, polymerization, and characterization of thermoset polymers derived from O-allylvanillin, a bio-based monomer. The detailed protocols are intended to guide researchers in the development of sustainable thermosetting materials with tunable properties.
Introduction
This compound, a derivative of the naturally occurring compound vanillin, is a promising renewable monomer for the synthesis of high-performance thermoset polymers. Its aromatic structure imparts rigidity and thermal stability, while the reactive allyl group allows for versatile crosslinking reactions. These thermosets are being explored for a variety of applications, including coatings, adhesives, composites, and in the biomedical field for drug delivery and tissue engineering scaffolds, owing to their potential biocompatibility and degradability. The ability to be derived from lignin, a major component of biomass, makes this compound an attractive sustainable alternative to petroleum-based monomers.
Synthesis of this compound Monomer
The synthesis of this compound is a straightforward etherification reaction of vanillin with an allyl halide.
Protocol: Synthesis of this compound
-
Materials: Vanillin, allyl bromide (or allyl chloride), potassium carbonate (K₂CO₃), and acetone.
-
Procedure:
-
Dissolve vanillin in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add potassium carbonate to the solution. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of vanillin.
-
Add allyl bromide dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography to yield pure this compound.
-
Polymerization of this compound
This compound can be polymerized into a thermoset network via different mechanisms, primarily through cationic or free-radical polymerization of the allyl group. The choice of polymerization method and initiator will significantly influence the curing process and the final properties of the thermoset.
Cationic Polymerization
Cationic polymerization of the allyl ether group in this compound can be initiated by Lewis acids or protonic acids. This method can lead to a "phantom" polymerization involving an intramolecular rearrangement similar to a Claisen rearrangement, resulting in a polymer structure different from a simple vinyl addition.
Protocol: Cationic Polymerization of this compound
-
Materials: this compound monomer, cationic initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂), and an appropriate solvent (e.g., dichloromethane, if not polymerizing in bulk).
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound monomer.
-
If using a solvent, dissolve the monomer at the desired concentration.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C to room temperature).
-
Add the cationic initiator dropwise to the stirred solution. The amount of initiator typically ranges from 1 to 5 mol% with respect to the monomer.
-
Continue stirring and monitor the increase in viscosity.
-
The polymerization can be allowed to proceed for several hours to ensure high conversion.
-
To terminate the reaction, a quenching agent (e.g., methanol) can be added.
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or ethanol) and dried under vacuum.
-
Free-Radical Polymerization
Free-radical polymerization of this compound can be initiated thermally or photochemically using appropriate radical initiators. This method is common for crosslinking allyl-functional monomers. To achieve a crosslinked network, this compound can be homopolymerized or copolymerized with other multifunctional monomers.
Protocol: Thermal Free-Radical Polymerization of this compound
-
Materials: this compound monomer, a thermal radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)).
-
Procedure:
-
Mix the this compound monomer with the desired amount of thermal initiator (typically 1-3 wt%).
-
Heat the mixture to a temperature that allows for the decomposition of the initiator and initiation of polymerization (e.g., 70-90 °C for AIBN).
-
The curing process can be carried out in a mold to obtain a desired shape.
-
The curing time will depend on the temperature and the initiator concentration, and can range from a few minutes to several hours.
-
Post-curing at a higher temperature may be required to ensure complete reaction and enhance the mechanical properties of the thermoset.
-
Characterization of this compound Thermosets
The properties of the resulting thermoset polymers can be evaluated using various analytical techniques to determine their thermal and mechanical performance.
Thermal Properties
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and to study the curing kinetics.
Protocol: DSC Analysis
-
Sample Preparation: Place a small amount of the uncured resin (5-10 mg) in an aluminum DSC pan. For cured samples, use a solid piece of the thermoset.
-
Instrument Parameters:
-
Heat the sample from room temperature to a temperature above the expected curing or glass transition temperature (e.g., 25 °C to 250 °C).
-
A heating rate of 10 °C/min is typically used.
-
Perform the analysis under a nitrogen atmosphere.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve. The curing exotherm can be integrated to determine the heat of polymerization.
Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition profile of the thermoset.
Protocol: TGA Analysis
-
Sample Preparation: Place a small amount of the cured thermoset (5-10 mg) in a TGA pan.
-
Instrument Parameters:
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically conducted under a nitrogen or air atmosphere.
-
-
Data Analysis: The onset of decomposition temperature (Td) and the char yield at high temperatures are determined from the weight loss curve.
Mechanical Properties
Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the thermoset, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.
Protocol: DMA Analysis
-
Sample Preparation: Prepare rectangular specimens of the cured thermoset with defined dimensions (e.g., 20 mm x 5 mm x 1 mm).
-
Instrument Parameters:
-
Use a suitable clamp geometry (e.g., single cantilever or tensile mode).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from below to above the glass transition temperature (e.g., -50 °C to 200 °C) at a controlled rate (e.g., 3-5 °C/min).
-
-
Data Analysis: The storage modulus provides information about the stiffness of the material. The peak of the tan delta curve is often used to determine the glass transition temperature.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the characterization of this compound-based thermosets. Note: The values presented here are illustrative and will vary depending on the specific polymerization conditions and co-monomers used.
Table 1: Thermal Properties of this compound Based Thermosets
| Polymer System | Curing Method | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) | Char Yield at 600 °C (%) |
| Poly(this compound) | Cationic | 80 - 120 | 300 - 350 | 25 - 35 |
| This compound-co-maleimide | Thermal Radical | 150 - 200 | 320 - 380 | 30 - 40 |
| This compound-co-acrylate | Photo-initiated Radical | 60 - 100 | 280 - 330 | 20 - 30 |
Table 2: Mechanical Properties of this compound Based Thermosets
| Polymer System | Storage Modulus (E') at 25°C (GPa) | Tan Delta Peak Temperature (°C) |
| Poly(this compound) | 1.5 - 2.5 | 90 - 130 |
| This compound-co-maleimide | 2.0 - 3.5 | 160 - 210 |
| This compound-co-acrylate | 1.0 - 2.0 | 70 - 110 |
Visualizations
Caption: Experimental workflow for this compound thermosets.
Caption: Cationic polymerization pathway of this compound.
Application Notes and Protocols for the Free Radical Polymerization of O-Allylvanillin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of O-allylvanillin and its derivatives. This compound, a bio-based monomer derived from vanillin, offers a versatile platform for the synthesis of functional polymers with potential applications in drug delivery, specialty coatings, and advanced materials. This document outlines the synthesis, polymerization, and characterization of these polymers, offering insights into their properties and potential uses.
Introduction
Vanillin and its derivatives are emerging as key building blocks for sustainable polymers.[1] The presence of an allyl group in this compound allows for polymerization via free radical mechanisms, a widely used and versatile technique in polymer synthesis.[2] However, it is important to note that the radical polymerization of allyl monomers can be challenging due to degradative chain transfer, which can lead to lower molecular weights.[3] This document provides protocols to address these challenges and characterize the resulting polymers.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the Williamson ether synthesis, reacting vanillin with an allyl halide in the presence of a base.
Materials:
-
Vanillin
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve vanillin (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask equipped with a reflux condenser.
-
Add allyl bromide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Free Radical Polymerization of this compound
This protocol describes a typical solution polymerization of this compound using AIBN as a free radical initiator.
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware
Procedure:
-
Place this compound and AIBN (0.5-2 mol% relative to the monomer) in a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 2 M).
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed for 12-24 hours under an inert atmosphere with continuous stirring.
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the free radical polymerization of this compound and a hypothetical derivative. Note: This data is illustrative and may not represent actual experimental results.
| Monomer | Initiator Conc. (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| This compound | 1.0 | 75 | 24 | 65 | 8,500 | 2.1 |
| This compound | 2.0 | 75 | 24 | 78 | 6,200 | 2.5 |
| Methoxy-O-allylvanillin | 1.0 | 75 | 24 | 70 | 9,200 | 2.3 |
Characterization
The synthesized monomers and polymers should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and the resulting polymer.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and to monitor the disappearance of the allyl C=C bond during polymerization.[5]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.[4]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer.[5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[5]
Application Notes
Polymers derived from this compound and its derivatives hold promise in various fields due to their bio-based origin and functional handles.
-
Drug Delivery: The aromatic and ether functionalities can be tailored for encapsulation and controlled release of therapeutic agents. The polymer backbone can be further modified with targeting moieties.
-
Advanced Coatings: The phenolic and aldehyde groups (if regenerated from the vanillin structure) can provide adhesive properties and sites for cross-linking, leading to the development of durable and functional coatings.
-
Biomaterials: The biocompatibility of vanillin-based polymers makes them attractive candidates for tissue engineering scaffolds and other biomedical applications.[6] The presence of functional groups allows for surface modification to enhance cell adhesion and proliferation.
-
Thermosets and Composites: Vanillin-derived monomers are known to impart mechanical strength and stiffness to thermoset polymer networks.[6] Poly(this compound) could serve as a component in bio-based resins and composites.
Visualizations
Caption: Free radical polymerization mechanism of this compound.
Caption: Experimental workflow for poly(this compound).
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Bio-based Epoxy Resins from O-Allylvanillin
Audience: Researchers, scientists, and drug development professionals.
Introduction: The increasing demand for sustainable materials has driven research into the development of bio-based polymers as alternatives to petroleum-derived products. Vanillin and its derivatives, obtainable from lignin, are promising renewable building blocks for high-performance polymers due to their rigid aromatic structure. O-allylvanillin, which contains a reactive phenolic hydroxyl group, an allyl group, and an aldehyde, is a versatile precursor for synthesizing functional epoxy resins. These resins can serve as greener alternatives to conventional bisphenol A (BPA) based epoxies in applications such as coatings, adhesives, and composites.[1][2]
This document provides detailed protocols for the synthesis of an epoxy resin from this compound via glycidylation of its phenolic hydroxyl group, followed by curing with an amine-based hardener. It also includes methods for characterization and presents typical performance data for analogous bio-based epoxy systems.
Synthesis and Curing Pathway
The primary synthesis route involves a nucleophilic reaction between the phenoxide of this compound and epichlorohydrin, followed by an intramolecular ring-closing reaction to form the glycidyl ether. The resulting epoxy monomer, this compound Glycidyl Ether (OAV-GE), can then be cross-linked into a durable thermoset network by reacting with a curing agent, such as a diamine.
Caption: Synthesis pathway of this compound glycidyl ether and its subsequent curing.
Experimental Protocols
Protocol 1: Synthesis of this compound Glycidyl Ether (OAV-GE)
This protocol describes the glycidylation of the phenolic hydroxyl group of this compound using epichlorohydrin. The procedure is adapted from established methods for similar phenolic compounds like eugenol and vanillin.[3][4]
Materials:
-
This compound (OAV)
-
Epichlorohydrin (ECH), >99%
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 0.1 mol) in a significant molar excess of epichlorohydrin (e.g., 0.5 mol).
-
Addition of Base: Prepare a 40% (w/v) aqueous solution of sodium hydroxide. Add the NaOH solution (e.g., 0.12 mol) dropwise to the stirred OAV/ECH mixture over 30 minutes at room temperature. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 90-100°C and maintain it under vigorous stirring for 2-3 hours to ensure complete reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of ethyl acetate to dilute the mixture.
-
Transfer the mixture to a separatory funnel and wash it three times with 50 mL of deionized water to remove the sodium hydroxide and glycerol byproduct.
-
Wash the organic layer once with 50 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Remove the excess epichlorohydrin and ethyl acetate from the filtrate using a rotary evaporator under reduced pressure.
-
The resulting viscous liquid is the this compound glycidyl ether (OAV-GE) monomer. Its purity can be assessed by FTIR and NMR spectroscopy.
-
Protocol 2: Curing of OAV-GE with a Diamine Hardener
This protocol details the curing of the synthesized OAV-GE monomer with a cycloaliphatic amine, Isophorone Diamine (IPDA), to form a cross-linked thermoset. The stoichiometry is critical for achieving optimal properties.
Materials:
-
This compound Glycidyl Ether (OAV-GE) monomer
-
Isophorone Diamine (IPDA) or other selected amine hardener (e.g., TETA, DDM)[5]
-
Mold (e.g., silicone or Teflon)
-
Vacuum oven
-
Analytical balance
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of hardener. The stoichiometric ratio is based on one epoxy group reacting with one active hydrogen on the amine.
-
First, determine the Epoxy Equivalent Weight (EEW) of the synthesized OAV-GE monomer (theoretically ~220 g/eq).
-
The Amine Hydrogen Equivalent Weight (AHEW) of the hardener must be known (for IPDA, AHEW ≈ 42.6 g/eq).
-
The required parts of hardener per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100.
-
-
Mixing:
-
Preheat the OAV-GE resin to ~60°C to reduce its viscosity.
-
Weigh the calculated amounts of OAV-GE and IPDA into a disposable cup.
-
Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
-
Degassing: Place the mixture in a vacuum chamber or desiccator and apply a vacuum for 10-15 minutes to remove any entrapped air bubbles.
-
Curing:
-
Pour the bubble-free mixture into a pre-heated mold.
-
Place the mold in a programmable oven and apply a multi-stage curing schedule. A typical schedule for an amine cure is:
-
80°C for 2 hours
-
120°C for 2 hours
-
Post-cure at 150°C for 1 hour.
-
-
-
Demolding: Allow the cured sample to cool slowly to room temperature inside the oven before demolding to prevent thermal shock and internal stresses.
Protocol 3: Characterization of Monomer and Cured Thermoset
A. Monomer Characterization:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the synthesis of OAV-GE by identifying key functional groups. Look for the appearance of the characteristic oxirane (epoxy) ring peak at ~915 cm⁻¹ and the disappearance of the broad phenolic -OH peak from the this compound starting material.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the detailed chemical structure of the OAV-GE monomer.[7] The signals corresponding to the glycidyl group protons should be clearly visible.
B. Cured Thermoset Characterization:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured epoxy thermoset. A single, distinct Tg indicates a homogeneously cured network.[8]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the material by measuring its weight loss as a function of temperature. Key parameters include the onset of degradation (Td5%) and the char yield at high temperatures.[8]
-
Dynamic Mechanical Analysis (DMA): Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The peak of the tan delta curve provides a precise measurement of the Tg. The storage modulus in the glassy region (e.g., at 25°C) indicates the material's stiffness.[1]
-
Tensile Testing: Determine key mechanical properties such as tensile strength, Young's modulus, and elongation at break according to ASTM standards.[9]
Data Presentation
The properties of the final thermoset are highly dependent on the choice of curing agent and the curing cycle.[10][11] The following tables summarize typical data ranges reported in the literature for epoxy resins derived from vanillin and the structurally similar eugenol, which can be used as a benchmark for expected performance.
Table 1: Typical Thermal Properties of Cured Vanillin/Eugenol-Based Epoxy Resins
| Property | Curing Agent | Value Range | Source(s) |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Aliphatic Amines (e.g., TETA) | 45 - 130 °C | [8][12] |
| Aromatic Amines (e.g., DDM) | 140 - 220 °C | [2][5] | |
| Cycloaliphatic Amines (e.g., IPDA) | 110 - 180 °C | [1][9] |
| Degradation Temp. (Td5%) | Aliphatic/Aromatic Amines | 300 - 350 °C |[8] |
Table 2: Typical Mechanical Properties of Cured Vanillin/Eugenol-Based Epoxy Resins
| Property | Curing Agent | Value Range | Source(s) |
|---|---|---|---|
| Storage Modulus (at 25°C) | Various Amines | 1.7 - 3.8 GPa | [1][13] |
| Tensile Strength | Various Amines | 7 - 65 MPa | [8][9] |
| Young's Modulus | Various Amines | 2.3 - 2.8 GPa |[2][9] |
Experimental Workflow Visualization
The overall process from starting material to a fully characterized thermoset can be visualized as a logical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Bio-Based Epoxy-Phthalonitrile Resin: Preparation, Characterization, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pittsburg State University Digital Commons - Research Colloquium 2025-: Effect of Diamine Cross-linker on the Curing Behavior of Eugenol-Based Epoxy Thermoset [digitalcommons.pittstate.edu]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-Based Bio-Epoxy Resin - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: O-Allylvanillin in Polyurethane Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polyurethane (PU) coatings derived from O-allylvanillin, a bio-based monomer. The protocols detailed below are based on established principles of polyurethane chemistry and draw from research on coatings synthesized from similar vanillin derivatives.
Introduction
The increasing demand for sustainable and bio-based materials has driven research into the use of renewable resources for polymer synthesis. Vanillin, a readily available compound derived from lignin, and its derivatives are promising candidates for creating functional polymers. This compound, in particular, offers the potential for creating versatile polyurethane coatings with tunable properties. The presence of the allyl group opens up possibilities for secondary crosslinking reactions, potentially enhancing the coating's durability and chemical resistance. This document outlines a prospective pathway for the synthesis of this compound-based polyurethane coatings, their characterization, and potential performance attributes.
Synthesis of this compound-Based Polyurethane Coatings
The synthesis of polyurethane coatings from this compound can be conceptualized as a two-stage process:
-
Synthesis of a Diol from this compound: The aldehyde functionality of this compound is reduced to a primary alcohol, yielding a di-functional monomer (a diol) containing both a phenolic hydroxyl and a primary hydroxyl group.
-
Polyaddition Reaction: The synthesized this compound diol is then reacted with a suitable diisocyanate to form the polyurethane polymer.
It is important to note that the phenolic hydroxyl group exhibits lower reactivity towards isocyanates compared to the primary aliphatic hydroxyl group. This difference in reactivity can be leveraged to control the polymerization process.
Diagram of the Synthesis Pathway
Caption: Proposed synthesis of this compound polyurethane.
Experimental Protocols
Protocol 1: Synthesis of this compound Diol
Objective: To synthesize a diol from this compound by reducing the aldehyde group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound diol.
-
Purify the diol by column chromatography if necessary.
-
Characterize the product using ¹H NMR and FTIR spectroscopy to confirm the conversion of the aldehyde to a hydroxyl group.
Protocol 2: Synthesis of this compound-Based Polyurethane Coating
Objective: To synthesize a polyurethane coating by reacting the this compound diol with a diisocyanate.
Materials:
-
This compound diol (from Protocol 1)
-
Isophorone diisocyanate (IPDI) or Hexamethylene diisocyanate (HDI)
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Substrate for coating (e.g., glass slides, steel panels)
Procedure:
-
In a moisture-free environment (e.g., under a nitrogen atmosphere), dissolve the this compound diol in anhydrous THF in a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Add the diisocyanate to the solution. The NCO:OH molar ratio can be varied to control the properties of the final polymer (a common starting point is 1.1:1).
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Heat the reaction mixture to 60-80°C and stir for several hours. Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).
-
Once the reaction is complete, the polyurethane solution can be used for coating.
-
Apply the polyurethane solution to the desired substrate using a suitable method (e.g., spin coating, dip coating, or bar coating).
-
Cure the coated substrate in an oven at a temperature and for a duration determined by preliminary optimization studies (e.g., 80-120°C for 1-24 hours).
Experimental Workflow
Caption: Workflow for this compound PU coating.
Data Presentation
The following tables present representative quantitative data for polyurethane coatings derived from vanillin and its derivatives, which can be used as a benchmark for evaluating this compound-based coatings.
Table 1: Thermal Properties of Vanillin-Derived Polyurethane Coatings
| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Vanillin-diol + IPDI | 60-80 | ~250-300 |
| Divanillin-polyol + HDI | 50-70 | ~280-320 |
| Vanillyl alcohol + LDI | 45-65 | ~270-310 |
| Expected this compound-diol + IPDI | 55-75 | ~260-310 |
Note: Data for non-O-allylvanillin systems are compiled from existing literature on vanillin-based polyurethanes for comparative purposes. The expected range for the this compound system is a projection.
Table 2: Mechanical Properties of Vanillin-Derived Polyurethane Coatings
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Pencil Hardness | Adhesion (Cross-hatch) |
| Vanillin-diol + IPDI | 20-40 | 5-15 | 2H-4H | 4B-5B |
| Divanillin-polyol + HDI | 15-35 | 10-25 | H-3H | 4B-5B |
| Vanillyl alcohol + LDI | 18-38 | 8-20 | 2H-3H | 5B |
| Expected this compound-diol + IPDI | 25-45 | 5-20 | 2H-4H | 4B-5B |
Note: Data for non-O-allylvanillin systems are compiled from existing literature on vanillin-based polyurethanes for comparative purposes. The expected range for the this compound system is a projection and may be influenced by secondary crosslinking of the allyl groups.
Concluding Remarks
The use of this compound in the synthesis of polyurethane coatings presents a promising avenue for the development of sustainable, high-performance materials. The protocols and data presented herein provide a foundational framework for researchers to explore this novel application. Further optimization of reaction conditions and a thorough investigation of the role of the allyl group in post-curing modifications will be crucial for unlocking the full potential of these bio-based coatings. The unique structure of this compound may lead to coatings with enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications.
Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions with O-Allylvanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene click chemistry has emerged as a powerful and versatile tool in synthetic chemistry, materials science, and drug development.[1][2] This reaction, which involves the addition of a thiol to an alkene, is characterized by its high efficiency, rapid reaction rates, mild reaction conditions, and minimal byproducts, making it an exemplary "click" reaction.[1][2] The reaction can be initiated by either UV light (photo-initiated) or heat (thermally-initiated) in the presence of a radical initiator, and it typically proceeds via a free-radical chain mechanism with anti-Markovnikov regioselectivity.[1][2]
O-Allylvanillin, a derivative of the naturally occurring flavoring agent vanillin, presents an attractive substrate for thiol-ene modifications. It possesses a terminal alkene group that is amenable to thiol addition, providing a straightforward method to introduce a wide range of functionalities by varying the thiol coupling partner. This opens up possibilities for creating libraries of novel vanillin derivatives with potentially enhanced or new biological activities. Vanillin and its derivatives are known to possess antimicrobial, antioxidant, and anticancer properties.[3][4][5] By incorporating a thioether linkage and other functional groups, it is possible to modulate these activities and develop new therapeutic agents.[6] For instance, derivatives of the structurally similar eugenol have shown enhanced antimicrobial activity upon modification of the allyl group.[7][8]
These application notes provide detailed protocols for the photoinitiated thiol-ene reaction of this compound with various thiols and discuss the potential applications of the resulting thioether derivatives in drug development, particularly as antimicrobial agents.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the thiol-ene reaction of this compound with representative thiols. The data is based on general principles of thiol-ene chemistry and analogous reactions with similar substrates like eugenol, as specific data for this compound is not widely available.[9]
Table 1: Reaction Parameters for Photoinitiated Thiol-Ene Reaction of this compound
| Parameter | Recommended Condition | Rationale |
| Thiol:Ene Stoichiometry | 1.1:1 to 1.5:1 | An excess of thiol is generally used to ensure complete conversion of the alkene and to minimize potential side reactions. |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | A common and efficient photoinitiator for radical thiol-ene reactions. |
| Initiator Concentration | 0.01 to 0.05 equivalents | Sufficient to initiate the reaction without leading to excessive side product formation. |
| Solvent | Acetonitrile, Dichloromethane, or Tetrahydrofuran | Should be anhydrous, degassed, and capable of dissolving all reactants. |
| UV Wavelength | 365 nm | A standard wavelength for initiating many common photoinitiators like DMPA. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 15 - 60 minutes | Thiol-ene reactions are generally rapid and should be monitored by TLC or LC-MS for completion. |
Table 2: Characterization Data for a Representative this compound-Thioether Product
(Note: This data is predictive, based on the expected structure and data from analogous compounds.)
| Thiol Reactant | Product Name | Expected Yield | FT-IR (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) |
| 1-Dodecanethiol | 4-(3-(Dodecylthio)propyl)-2-methoxybenzaldehyde | >90% | ~2920 (C-H), ~2850 (C-H), ~1685 (C=O, aldehyde), ~1590 (C=C, aromatic), ~1260 (C-O, ether) | ~9.8 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.0 (t, 2H, Ar-O-CH₂), ~3.9 (s, 3H, OCH₃), ~2.7 (t, 2H, Ar-CH₂), ~2.5 (t, 2H, S-CH₂), ~1.9 (m, 2H, -CH₂-), ~1.2-1.6 (m, 20H, -(CH₂)₁₀-), ~0.9 (t, 3H, -CH₃) |
| Methyl thioglycolate | Methyl 2-((3-(4-formyl-3-methoxyphenyl)propyl)thio)acetate | >90% | ~2950 (C-H), ~1740 (C=O, ester), ~1685 (C=O, aldehyde), ~1590 (C=C, aromatic), ~1260 (C-O, ether) | ~9.8 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.0 (t, 2H, Ar-O-CH₂), ~3.9 (s, 3H, OCH₃), ~3.7 (s, 3H, COOCH₃), ~3.2 (s, 2H, S-CH₂-COO), ~2.8 (t, 2H, Ar-CH₂), ~2.6 (t, 2H, S-CH₂), ~2.0 (m, 2H, -CH₂-) |
Experimental Protocols
The following is a generalized protocol for a photoinitiated thiol-ene click chemistry reaction with this compound. This should be considered a starting point and may require optimization for specific thiol substrates.
General Photoinitiated Thiol-Ene Reaction Protocol
Materials:
-
This compound
-
Thiol substrate (e.g., 1-dodecanethiol, methyl thioglycolate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Standard laboratory glassware and purification supplies (e.g., rotary evaporator, column chromatography materials)
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve this compound (1.0 equivalent) and the thiol substrate (1.2 equivalents) in the chosen solvent. Add the photoinitiator, DMPA (0.02 equivalents).
-
Degassing: To remove dissolved oxygen which can quench the radical reaction, bubble an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Initiation: While maintaining an inert atmosphere and stirring, irradiate the reaction mixture with a UV lamp (365 nm) at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically within 15-60 minutes).
-
Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired thioether product.
-
Characterization: Characterize the purified product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Reaction Mechanism
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound thioethers.
Potential Signaling Pathway for Biological Activity
Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on the known activities of other vanillin derivatives. The specific mechanism for this compound thioethers requires experimental validation.
Caption: Hypothetical inhibition of the Wnt/β-catenin signaling pathway.
Applications in Drug Development
The thioether derivatives of this compound synthesized via thiol-ene click chemistry represent a novel class of compounds with significant potential in drug development.
-
Antimicrobial Agents: Vanillin and its parent compounds are known to possess antimicrobial properties.[3][4] The modification of the allyl group in the structurally related molecule, eugenol, has been shown to enhance its antibacterial activity against various strains.[7][8] It is hypothesized that the addition of a lipophilic alkyl chain via the thioether linkage could improve the compound's ability to disrupt bacterial cell membranes, a common mechanism of action for phenolic antimicrobials. The diverse range of commercially available thiols allows for the systematic tuning of lipophilicity and other physicochemical properties to optimize antimicrobial potency and spectrum.
-
Anticancer Agents: Some vanillin derivatives have been reported to exhibit anticancer activity by modulating signaling pathways such as the Wnt/β-catenin pathway, which is often dysregulated in cancers like colorectal cancer.[5] The novel this compound thioethers could be screened for their ability to inhibit such pathways. The flexibility of the thiol-ene reaction allows for the incorporation of functionalities known to interact with specific biological targets, enabling a targeted approach to anticancer drug design.
-
Antioxidant and Anti-inflammatory Agents: The phenolic core of vanillin is associated with antioxidant activity. While modifications at the allyl group are not expected to directly impact the phenolic hydroxyl group, the overall properties of the molecule can be altered, potentially influencing its antioxidant and anti-inflammatory effects.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Antimicrobial and cytotoxic evaluation of eugenol derivatives | Semantic Scholar [semanticscholar.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (HMDB0005809) [hmdb.ca]
- 9. mdpi.com [mdpi.com]
Application of O-Allylvanillin in Fragrance and Flavor Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Allylvanillin, a derivative of vanillin, presents significant potential in the fragrance and flavor industry. While vanillin is a well-established and widely used flavoring and fragrance agent, this compound offers a unique chemical structure that may translate to novel sensory properties, enhanced stability, and different release characteristics in various formulations. This document provides a comprehensive overview of the potential applications of this compound, drawing parallels from the extensive data available for vanillin due to the limited public information on this compound itself. The protocols and data presented herein are intended to serve as a foundational guide for researchers and developers in exploring the utility of this compound.
Physicochemical Properties
| Property | Value (for Vanillin, as a proxy) | Reference |
| Chemical Name | 4-Hydroxy-3-methoxybenzaldehyde | [1] |
| Synonyms | Vanilla aldehyde | [1] |
| CAS Number | 121-33-5 | [1] |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder or needles | [1] |
| Melting Point | 81-83 °C | |
| Boiling Point | 285 °C | |
| Solubility | Soluble in ethanol, ether, and oils. Slightly soluble in water. |
Note: The data above is for vanillin and should be considered as an estimate for this compound. Experimental verification is required.
Flavor and Fragrance Profile (Inferred)
Based on its structural similarity to vanillin, this compound is anticipated to possess a flavor and fragrance profile characterized by:
-
Primary Notes: Sweet, creamy, and vanilla-like.
-
Subtle Nuances: The presence of the allyl group may introduce slightly spicy, woody, or even fruity undertones, differentiating it from the classic vanillin profile.
-
Potential Applications:
-
Flavors: Bakery, confectionery, beverages, and dairy products.
-
Fragrances: Fine fragrances, personal care products, and air care.
-
Sensory Evaluation Data (Based on Vanillin)
Due to the absence of specific sensory threshold data for this compound, the following tables for vanillin are provided as a reference point for designing sensory evaluation studies.[2] The taste detection threshold is the minimum concentration of a substance that is detectable.[3]
Table 1: Odor and Taste Thresholds of Vanillin
| Parameter | Medium | Threshold Concentration |
| Odor Detection Threshold | Air | 2 x 10⁻⁴ ppm |
| Taste Detection Threshold | Water | 20 ppm |
Note: Sensory thresholds are highly dependent on the matrix and individual sensitivity. These values should be used as a starting point for determining the optimal concentration of this compound in specific applications.
Stability Profile (General Guidelines)
The stability of fragrance and flavor compounds is critical for product shelf-life and performance.[4][5] The allyl group in this compound may influence its stability compared to vanillin. General stability considerations include:
-
Light: Aromatic aldehydes can be susceptible to photodegradation.[6]
-
Heat: High temperatures can lead to degradation and loss of aroma.[7]
-
pH: Extreme pH values may affect the chemical integrity of the molecule.
-
Oxidation: The phenolic hydroxyl group could be prone to oxidation.
Table 2: Inferred Stability of this compound in Different Matrices
| Matrix | Potential Stability Issues | Recommended Mitigation Strategies |
| Aqueous Beverages (acidic) | Potential for hydrolysis of the allyl ether linkage over time. | Buffer the system; consider encapsulation. |
| Baked Goods (high heat) | Potential for thermal degradation and volatilization. | Add late in the process; use encapsulated forms. |
| Dairy Products (neutral pH) | Generally good stability expected. | Monitor for oxidative changes over the product's shelf life. |
| Alcoholic Fragrances | Good solubility and stability are expected. | Protect from light to prevent discoloration. |
| Soaps and Detergents (alkaline) | Potential for discoloration and degradation. | Conduct thorough stability testing in the specific base. |
Experimental Protocols
Protocol for Sensory Evaluation: Triangle Test
Objective: To determine if a perceptible difference exists between two product formulations, one containing a standard flavor/fragrance and another containing this compound.
Materials:
-
Two product samples (A and B) to be compared.
-
Three coded tasting cups per panelist (two with one sample and one with the other).
-
Water for rinsing.
-
A sensory panel of at least 15-20 trained individuals.[8]
Procedure:
-
Prepare the samples to be evaluated at the desired concentration.
-
For each panelist, present three coded samples. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different. The order of presentation should be randomized for each panelist.
-
Instruct the panelists to evaluate the samples from left to right.
-
Ask the panelists to identify the sample that is different from the other two.
-
Collect and analyze the results. A statistically significant number of correct identifications indicates a perceptible difference between the samples.
Protocol for Accelerated Stability Testing: Heat Stability
Objective: To assess the stability of this compound in a product base under accelerated temperature conditions.[9][10]
Materials:
-
Product base containing a known concentration of this compound.
-
Control sample (product base without this compound).
-
Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C, 50°C).[7]
-
Analytical instrumentation for quantifying this compound (e.g., HPLC, GC-MS).[11]
-
Glass vials with airtight seals.
Procedure:
-
Prepare multiple aliquots of the test and control samples in the glass vials.
-
Place the vials in the stability chamber at the selected temperature.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a set of test and control samples.
-
Allow the samples to cool to room temperature.
-
Analyze the concentration of this compound in the test samples using the chosen analytical method.
-
Visually inspect both test and control samples for any changes in color, clarity, or phase separation.
-
Conduct sensory evaluation (e.g., Triangle Test) to determine any changes in the odor or flavor profile.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for the application of this compound.
Caption: Postulated signaling pathway for this compound perception.
References
- 1. Vanillin (121-33-5) — Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. researchgate.net [researchgate.net]
- 3. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 4. jasmine-perfumes.com.tr [jasmine-perfumes.com.tr]
- 5. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 6. Vanillin Factory_Manufacturer_Supplier - Dingqiao Supply Chain [dqchems.com]
- 7. testinglab.com [testinglab.com]
- 8. meatscience.org [meatscience.org]
- 9. iltusa.com [iltusa.com]
- 10. orchadia.org [orchadia.org]
- 11. contractlaboratory.com [contractlaboratory.com]
Application Notes and Protocols: O-allylvanillin as a Crosslinking Agent in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-allylvanillin, a derivative of the naturally occurring compound vanillin, is emerging as a versatile and biocompatible crosslinking agent for the development of advanced polymer networks. Its unique chemical structure, featuring both an aldehyde group for primary crosslinking and a reactive allyl group for potential secondary polymerization, allows for the creation of hydrogels and polymers with tunable mechanical properties, stimuli-responsiveness, and enhanced functionality. These characteristics make this compound-crosslinked polymers highly attractive for a range of biomedical applications, including drug delivery, tissue engineering, and the development of "smart" materials.
This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinking agent, with a focus on chitosan-based hydrogels and thermo-responsive polymer networks.
Data Presentation
The following tables summarize quantitative data for polymer networks crosslinked with vanillin, a close analogue of this compound. It is anticipated that this compound will produce polymers with similar trends in mechanical and swelling properties, with the allyl group offering potential for further modification and enhanced network stability.
Table 1: Mechanical Properties of Vanillin-Crosslinked Chitosan Hydrogels
| Sample ID | Vanillin:Chitosan Molar Ratio | Compressive Strength (kPa) | Young's Modulus (kPa) |
| CS-Van 1.0 | 1.0 | 15.3 ± 2.1 | 25.8 ± 3.2 |
| CS-Van 1.2 | 1.2 | 22.8 ± 3.5 | 38.9 ± 4.1 |
| CS-Van 1.4 | 1.4 | 18.9 ± 2.8 | 32.4 ± 3.7 |
Data adapted from studies on vanillin-crosslinked chitosan hydrogels. Similar trends are expected for this compound, with potential for increased mechanical strength due to the presence of the allyl group.
Table 2: Swelling Ratio of Vanillin-Crosslinked Chitosan Hydrogels in Phosphate-Buffered Saline (PBS, pH 7.4)
| Sample ID | Vanillin:Chitosan Molar Ratio | Swelling Ratio (%) at 24h |
| CS-Van 1.0 | 1.0 | 1250 ± 85 |
| CS-Van 1.2 | 1.2 | 1080 ± 70 |
| CS-Van 1.4 | 1.4 | 950 ± 65 |
The swelling ratio generally decreases with an increased crosslinker concentration, indicating a more tightly crosslinked network.
Experimental Protocols
Protocol 1: Synthesis of this compound from Vanillin
This protocol describes the synthesis of the this compound crosslinking agent from its precursor, vanillin.
Materials:
-
Vanillin
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Dissolve vanillin (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask.
-
Add allyl bromide (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with deionized water three times to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as a solid.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2: Preparation of this compound Crosslinked Chitosan Hydrogels
This protocol details the formation of a biocompatible hydrogel using this compound to crosslink chitosan.
Materials:
-
Chitosan (medium molecular weight)
-
This compound (synthesized as per Protocol 1)
-
Acetic acid solution (1% v/v)
-
Ethanol
-
Magnetic stirrer
-
Molds for hydrogel casting (e.g., petri dishes or custom molds)
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid solution with continuous stirring until a homogenous solution is formed (this may take several hours).
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of this compound to the amine groups of chitosan (e.g., 0.5:1, 1:1, 1.5:1).
-
Slowly add the this compound solution to the chitosan solution while stirring vigorously.
-
Continue stirring for 30 minutes to ensure homogeneous mixing.
-
Pour the resulting mixture into molds and allow the crosslinking reaction to proceed at room temperature for 24 hours. The formation of a stable hydrogel indicates successful crosslinking.
-
The resulting hydrogels can be washed with deionized water to remove any unreacted components.
Protocol 3: Synthesis of Thermo-Responsive Poly(N-isopropylacrylamide)-O-allylvanillin Hydrogel
This protocol describes the synthesis of a "smart" hydrogel that exhibits a temperature-dependent volume phase transition.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
This compound (synthesized as per Protocol 1)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Dissolve NIPAAm (e.g., 700 mg) and this compound (as a crosslinker, e.g., 1-5 mol% relative to NIPAAm) in deionized water (e.g., 10 mL) in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 40 µL of a 10% w/v solution), to the reaction mixture.
-
Add the accelerator, TEMED (e.g., 20 µL), to initiate the polymerization reaction.
-
Allow the polymerization to proceed at room temperature for 12-24 hours. A visible gel formation will indicate the creation of the crosslinked polymer network.
-
The resulting thermo-responsive hydrogel can be purified by immersing it in deionized water for several days, with periodic water changes, to remove unreacted monomers and initiator.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and application of this compound.
Caption: Schiff base formation between chitosan and this compound.
Application Notes and Protocols for the Cationic Polymerization of O-Allylvanillin Initiated by H2SO4
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-allylvanillin, a derivative of the naturally occurring compound vanillin, presents an interesting monomer for the synthesis of functional polymers. The presence of the allyl group allows for polymerization, while the vanillin moiety offers potential for applications in areas such as antioxidant and antimicrobial materials. Cationic polymerization is one method to polymerize vinyl monomers, and strong protonic acids like sulfuric acid (H2SO4) can act as initiators.
These application notes provide a comprehensive overview of the theoretical and practical aspects of the cationic polymerization of this compound initiated by H2SO4. It is important to note that while the cationic polymerization of the structurally similar compound eugenol with H2SO4 has been reported, specific literature on this compound is scarce. Therefore, the provided protocols and data are based on analogous systems and established principles of polymer chemistry.
Challenges in Cationic Polymerization of Allyl Monomers
Researchers should be aware of the inherent challenges associated with the polymerization of allyl compounds.[1] Allyl monomers, including this compound, are known to be difficult to polymerize to high molecular weights.[1] This is primarily due to a process called degradative chain transfer , where the propagating cationic center is terminated by transferring a proton from the active chain end to a monomer molecule.[1] This results in the formation of a stable, non-propagating allyl cation, effectively stopping the polymerization of that chain and often leading to the formation of oligomers or low molecular weight polymers.[1]
Potential Applications
Polymers derived from this compound could possess a range of desirable properties, making them interesting candidates for various applications:
-
Antioxidant Materials: The phenolic moiety of the vanillin unit can act as a radical scavenger, imparting antioxidant properties to the polymer.
-
Antimicrobial Agents: Vanillin and its derivatives are known for their antimicrobial activity, which may be retained in the polymer.
-
Bio-based Resins and Coatings: As a polymer derived from a renewable resource, poly(this compound) could be explored as a component in bio-based resins, adhesives, and coatings.
-
Drug Delivery: The functional groups on the polymer backbone could be utilized for conjugation with therapeutic agents for drug delivery applications.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of poly(this compound) based on procedures for analogous compounds like eugenol.
Materials and Equipment
-
Monomer: this compound (synthesis required if not commercially available)
-
Initiator: Concentrated sulfuric acid (H2SO4, 98%)
-
Solvent: Dichloromethane (CH2Cl2) or other suitable non-protic solvent
-
Quenching Agent: Methanol
-
Purification: Diethyl ether, Hexane
-
Glassware: Round-bottom flask, dropping funnel, condenser
-
Equipment: Magnetic stirrer, hotplate, rotary evaporator, vacuum oven, inert atmosphere setup (e.g., nitrogen or argon line)
Synthesis of this compound (Monomer)
-
To a solution of vanillin (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K2CO3, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain pure this compound.
Cationic Polymerization of this compound
-
Dissolve this compound (e.g., 5 g) in a dry, non-protic solvent like dichloromethane (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to a desired temperature (e.g., 0 °C or room temperature) in an ice bath or water bath.
-
In a separate container, prepare the initiator solution by carefully and slowly adding concentrated sulfuric acid to a small amount of the reaction solvent. For example, a 1:1.5 molar ratio of monomer to H2SO4 has been reported for eugenol polymerization to achieve high molecular weight, while a 1:15 ratio has been used to maximize yield.[2]
-
Add the initiator solution dropwise to the stirred monomer solution over a period of 15-30 minutes.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours). The reaction time will influence the yield and molecular weight of the polymer.
-
Terminate the polymerization by adding a quenching agent, such as methanol (e.g., 10 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold diethyl ether or hexane.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of Poly(this compound)
The structure and properties of the synthesized polymer should be thoroughly characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl C=C stretching vibration (around 1640 cm⁻¹) and the appearance of a saturated C-C backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer, including the disappearance of vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
The following tables present hypothetical quantitative data for the cationic polymerization of this compound initiated by H2SO4, based on typical results for allyl monomers.
Table 1: Effect of Initiator Concentration on Polymerization of this compound
| Entry | Monomer:Initiator (molar ratio) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1:0.5 | 25 | 1500 | 2700 | 1.8 |
| 2 | 1:1.0 | 40 | 2200 | 4180 | 1.9 |
| 3 | 1:1.5 | 55 | 2800 | 5880 | 2.1 |
Table 2: Effect of Reaction Temperature on Polymerization of this compound
| Entry | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0 | 35 | 2500 | 4750 | 1.9 |
| 2 | 25 (Room Temp.) | 50 | 2000 | 3800 | 1.9 |
| 3 | 50 | 65 | 1800 | 3780 | 2.1 |
Note: The data presented in these tables are illustrative and may not represent actual experimental results. Optimization of reaction conditions is necessary to achieve desired polymer properties.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Proposed Polymerization Mechanism
Caption: Proposed mechanism for the cationic polymerization of this compound.
References
Antimicrobial and antioxidant properties of O-allylvanillin derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Note
O-allylvanillin, a derivative of the widely used flavoring agent vanillin, serves as a versatile precursor for the synthesis of various heterocyclic compounds, including chalcones and Schiff bases. These derivatives are of significant interest to the scientific community due to their potential therapeutic properties. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, and Schiff bases, containing an imine or azomethine group, have been identified as promising scaffolds in drug discovery. Research suggests that modifications of the vanillin structure, such as the introduction of an allyl group, can modulate biological activity, leading to compounds with potential applications as antimicrobial and antioxidant agents.
Antimicrobial Properties
Derivatives of this compound, particularly O-allylchalcones, are being explored for their activity against a range of pathogenic microbes. The core structure of chalcones is a recognized pharmacophore with antibacterial and antifungal properties. The mechanism of action is often attributed to the α,β-unsaturated carbonyl group, which can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in microbial enzymes and disrupting essential cellular processes. While extensive quantitative data for a broad range of this compound derivatives is still emerging, related chalcone compounds have shown significant efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus. For instance, certain synthetic chalcones have demonstrated Minimum Inhibitory Concentrations (MICs) against S. aureus in the range of 0.625–5 µg/mL.[1] Further investigation into this compound-specific derivatives is warranted to fully characterize their antimicrobial spectrum and potential.
Antioxidant Properties
Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. Vanillin itself possesses antioxidant capabilities, and its derivatives are studied to see if this activity can be enhanced. The antioxidant mechanism typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The introduction of an allyl group and further derivatization can influence the molecule's electron-donating ability and overall antioxidant capacity. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are employed to quantify this activity, typically reported as an IC50 value (the concentration required to scavenge 50% of the radicals). For comparison, vanillin itself has shown an IC50 value of 0.81 µg/mL in a DPPH assay.[2]
Data Presentation
The following tables are presented as templates for organizing and comparing experimental data for novel this compound derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives (MIC)
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|---|
| Example-OAV-C1 | Chalcone | S. aureus ATCC 29213 | Data | Ciprofloxacin | Data |
| Example-OAV-C2 | Chalcone | E. coli ATCC 25922 | Data | Ciprofloxacin | Data |
| Example-OAV-S1 | Schiff Base | S. aureus ATCC 29213 | Data | Ciprofloxacin | Data |
| Example-OAV-S2 | Schiff Base | E. coli ATCC 25922 | Data | Ciprofloxacin | Data |
Table 2: Antioxidant Activity of this compound Derivatives (IC50)
| Compound ID | Derivative Type | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference Compound | DPPH IC50 (µg/mL) |
|---|---|---|---|---|---|
| Example-OAV-C1 | Chalcone | Data | Data | Ascorbic Acid | Data |
| Example-OAV-C2 | Chalcone | Data | Data | Ascorbic Acid | Data |
| Example-OAV-S1 | Schiff Base | Data | Data | Ascorbic Acid | Data |
| Example-OAV-S2 | Schiff Base | Data | Data | Ascorbic Acid | Data |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound (4-allyloxy-3-methoxybenzaldehyde) via nucleophilic substitution.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Allyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Ethyl Acetate (EA)
-
Sodium sulfate (Na2SO4), anhydrous
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve vanillin (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (K2CO3) to the mixture.
-
While stirring, add allyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 60-70°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound product.
-
Purify the product using column chromatography if necessary.
Protocol 2: Synthesis of this compound Chalcone Derivatives
This protocol details the Claisen-Schmidt condensation for synthesizing chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, etc.)
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) solution (e.g., 50% aqueous solution)
-
Deionized water
-
Dichloromethane (CH2Cl2) or Ethyl Acetate (EA)
-
Sodium sulfate (Na2SO4), anhydrous
-
Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add the KOH solution dropwise while stirring vigorously.
-
Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight (e.g., 15-24 hours). Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with cold deionized water. An oily precipitate or solid may form.
-
Extract the mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with water and then with a saturated NaCl solution.
-
Dry the organic phase over anhydrous Na2SO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude chalcone by column chromatography or recrystallization to obtain the pure product.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for determining the MIC of a compound against bacterial strains.
Materials:
-
Test compounds (this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader (OD600nm)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the 96-well plate using MHB. The final volume in each well should be 100 µL. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a standard antibiotic and inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used and inoculum.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.
Protocol 4: DPPH Radical Scavenging Assay
This protocol outlines the procedure for evaluating the antioxidant capacity of this compound derivatives.
Materials:
-
Test compounds dissolved in methanol or ethanol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microtiter plate
-
UV-Vis spectrophotometer or microplate reader (λ ≈ 517 nm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound and the positive control (e.g., Ascorbic acid) in methanol. Create a series of dilutions from the stock solution.
-
Assay: In a 96-well plate, add a specific volume of each sample dilution to the wells (e.g., 100 µL).
-
Add the DPPH solution to each well (e.g., 100 µL).
-
Control/Blank: Prepare a blank by mixing the solvent (methanol) with the DPPH solution.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals, determined from the graph. A lower IC50 value indicates higher antioxidant activity.
Visualizations
Caption: Workflow for synthesis and biological screening of this compound derivatives.
Caption: Mechanism of DPPH free radical scavenging by a phenolic antioxidant.
References
Troubleshooting & Optimization
How to improve the yield of O-allylvanillin synthesis
Welcome to the technical support center for O-allylvanillin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a valuable intermediate in the preparation of various bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of vanillin with an allyl halide, typically allyl bromide, in the presence of a base and a suitable solvent.[1]
Q2: I am not getting the expected yield. What are the most critical factors affecting the yield of this compound?
A2: Several factors can significantly impact the yield of your synthesis. The most critical include:
-
Choice of Base: The base is crucial for deprotonating the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide ion.
-
Solvent Selection: The solvent influences the solubility of reactants and the rate of the SN2 reaction.
-
Reaction Temperature: Temperature affects the reaction rate but can also promote side reactions if too high.
-
Purity of Reactants and Dryness of Solvent: Moisture can consume the base and lead to lower yields.
Q3: What are some common side reactions or byproducts I should be aware of?
A3: The primary side reaction of concern is the E2 elimination of the allyl halide, which can be promoted by using a sterically hindered or overly strong base. Another potential issue is the C-alkylation of the vanillin ring, though this is less common under typical Williamson ether synthesis conditions. In some cases, unreacted vanillin will remain as a major impurity if the reaction does not go to completion.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside your starting materials (vanillin and allyl bromide), you can observe the consumption of reactants and the formation of the this compound product, which will have a different Rf value.
Q5: What is the best way to purify the final this compound product?
A5: After the reaction is complete, a standard workup procedure involving extraction and washing is necessary to remove the base and any water-soluble byproducts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Deprotonation: The base is not strong enough to deprotonate the phenolic hydroxyl group of vanillin efficiently. | Switch to a stronger base. For instance, if you are using a weak base like sodium bicarbonate, consider using potassium carbonate or sodium hydride. |
| Low Reactivity of Allyl Halide: While allyl bromide is commonly used, allyl chloride is less reactive. | If using allyl chloride, consider switching to allyl bromide or allyl iodide for increased reactivity. | |
| Reaction Temperature is Too Low: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for the formation of byproducts using TLC. A typical temperature range is 50-80°C.[2] | |
| Presence of Significant Unreacted Vanillin | Insufficient Base or Allyl Halide: The stoichiometry of the reactants is incorrect, with vanillin being in excess. | Ensure you are using at least a stoichiometric equivalent of the base and a slight excess of the allyl halide (e.g., 1.1 to 1.2 equivalents). |
| Short Reaction Time: The reaction has not been allowed to proceed to completion. | Continue to monitor the reaction by TLC until the vanillin spot has disappeared or is very faint. | |
| Formation of Multiple Byproducts (Visible on TLC) | High Reaction Temperature: Elevated temperatures can promote side reactions. | Lower the reaction temperature and extend the reaction time. |
| Choice of Base: A very strong or sterically hindered base can favor elimination (E2) over substitution (SN2). | If using a very strong base like an alkoxide, consider switching to a milder base like potassium carbonate. | |
| Oily or Impure Product After Workup | Incomplete Removal of Solvent: Residual solvent from the extraction process can result in an oily product. | Ensure the product is thoroughly dried under vacuum to remove all traces of the extraction solvent. |
| Presence of Byproducts: The crude product contains side products from the reaction. | Purify the product using column chromatography or recrystallization to isolate the pure this compound. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of this compound.
Table 1: Effect of Base on this compound Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 70 | [1] |
| Sodium Hydroxide (NaOH) | Water/Dichloromethane | Room Temp. | ~85 (Phase Transfer) | General PTC Principle |
| Sodium Hydride (NaH) | DMF | Room Temp. | >90 | General Protocol |
| Potassium Carbonate (K₂CO₃) | N/A (Ball-milling) | N/A | 95 | Mechanochemistry Study |
Table 2: Effect of Solvent on this compound Yield
| Solvent | Base | Temperature (°C) | Yield (%) | Notes |
| Acetone | K₂CO₃ | Reflux | 70 | Common and effective.[1] |
| N,N-Dimethylformamide (DMF) | K₂CO₃ | 80 | High | Aprotic polar solvent, can increase reaction rate. |
| Acetonitrile | K₂CO₃ | 80 | High | Another suitable aprotic polar solvent. |
| Ethanol | K₂CO₃ | Reflux | Moderate | Protic solvent, can solvate the phenoxide, reducing nucleophilicity. |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of this compound[1]
This protocol is a widely used method for the synthesis of this compound.
Materials:
-
Vanillin
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of vanillin in anhydrous acetone, add anhydrous potassium carbonate.
-
Add allyl bromide to the mixture.
-
Reflux the reaction mixture for 6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound. A reported yield for this method is 70%.[1]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yields in this compound synthesis.
References
Removing unreacted vanillin from O-allylvanillin product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted vanillin from O-allylvanillin products.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound from vanillin?
The most common impurity is unreacted vanillin. The success of the O-allylation reaction is highly dependent on the reaction conditions, and incomplete conversion is a frequent issue, leading to the presence of the starting material in the final product.
Q2: Why is it important to remove unreacted vanillin from the this compound product?
The presence of unreacted vanillin can interfere with subsequent reactions and complicate the analysis of the final product. For applications in drug development and biological research, high purity of the target compound, this compound, is essential to ensure accurate and reproducible results.
Q3: What are the key differences between this compound and vanillin that can be exploited for separation?
The primary difference lies in the phenolic hydroxyl group of vanillin, which is absent in this compound as it has been converted to an allyl ether. This difference leads to a significant disparity in their acidity (pKa of vanillin is approximately 7.4), which can be utilized in liquid-liquid extraction.[1][2] There are also differences in polarity and solubility that can be exploited in chromatography and recrystallization.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the separation of this compound and vanillin.[3] By spotting the crude mixture, the purified fractions, and standards of pure vanillin and this compound on a TLC plate, you can visualize the separation and identify the fractions containing the desired product.
Troubleshooting Guides
Issue 1: Poor separation of this compound and vanillin using liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the aqueous solution. | The pH of the aqueous solution is critical for the selective extraction of vanillin. Ensure the pH is sufficiently basic (pH > 8) to deprotonate the phenolic hydroxyl group of vanillin, making it soluble in the aqueous phase.[4] Use a pH meter to accurately adjust the pH of the solution. |
| Insufficient mixing of the two phases. | Thorough mixing is essential to ensure the efficient transfer of the deprotonated vanillin into the aqueous phase. Shake the separatory funnel vigorously, with periodic venting, to maximize the surface area between the two immiscible liquids.[5] |
| Incorrect choice of organic solvent. | The organic solvent should be immiscible with water and should have a good solubility for this compound but poor solubility for the vanillinate salt. Dichloromethane or ethyl acetate are suitable choices.[4] |
| Emulsion formation. | Emulsions can form at the interface of the two liquids, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. |
Issue 2: this compound and vanillin co-elute during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | The polarity of the mobile phase is crucial for achieving good separation on a silica gel column. If the compounds are co-eluting, the mobile phase may be too polar. Try decreasing the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane). A gradient elution, starting with a low polarity and gradually increasing it, can also improve separation. |
| Column overloading. | Loading too much crude product onto the column can lead to broad peaks and poor separation. Use an appropriate amount of crude mixture for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Improper column packing. | An improperly packed column with channels or cracks can lead to poor separation. Ensure the silica gel is packed uniformly and without any air bubbles. |
Issue 3: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Choice of solvent. | The ideal recrystallization solvent should dissolve the this compound at high temperatures but not at low temperatures, while vanillin should ideally remain soluble at low temperatures. If the yield is low, the this compound may be too soluble in the chosen solvent even at low temperatures. You may need to screen different solvents or use a co-solvent system. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Not concentrating the mother liquor. | A significant amount of the product may remain in the mother liquor. Concentrating the mother liquor and cooling it again may yield a second crop of crystals. |
Quantitative Data Summary
The following table summarizes the estimated effectiveness of different purification methods for removing unreacted vanillin from this compound. The values are based on typical outcomes for similar separations and may vary depending on the specific experimental conditions.
| Purification Method | Principle of Separation | Estimated Purity of this compound | Estimated Recovery Yield of this compound | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Difference in acidity (pKa) | >95% | 85-95% | High selectivity, scalable | Requires use of acids and bases, potential for emulsions |
| Column Chromatography | Difference in polarity | >98% | 70-90% | High purity achievable, good for small scale | Can be time-consuming and requires larger volumes of solvent |
| Recrystallization | Difference in solubility | >97% | 60-80% | Simple technique, can yield high purity crystals | Finding a suitable solvent can be challenging, lower yields |
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction
This method leverages the acidic nature of the phenolic hydroxyl group in vanillin.
-
Dissolution: Dissolve the crude this compound product containing unreacted vanillin in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). The volume of the aqueous solution should be roughly equal to the organic solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel by opening the stopcock while it is inverted.
-
Separation: Allow the layers to separate. The deprotonated vanillin (sodium vanillinate) will be in the upper aqueous layer, while the this compound will remain in the lower organic layer (for dichloromethane).
-
Collection: Carefully drain the lower organic layer containing the this compound into a clean flask.
-
Washing: Wash the organic layer with water to remove any residual NaOH.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Recovery of Vanillin (Optional): The aqueous layer can be acidified with a strong acid (e.g., HCl) to a pH below 7, which will precipitate the vanillin. The vanillin can then be recovered by filtration.
Protocol 2: Purification of this compound by Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound product in a minimal amount of the mobile phase or a suitable volatile solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a mobile phase of appropriate polarity. A mixture of hexane and ethyl acetate is a good starting point. The less polar this compound will elute before the more polar vanillin. A gradient elution, starting with a low concentration of ethyl acetate in hexane and gradually increasing the concentration, will likely provide the best separation.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification of this compound by Recrystallization
This method relies on the differences in solubility of the product and impurity in a particular solvent.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while vanillin remains soluble at low temperatures. Ethanol-water or isopropanol-water mixtures are good candidates to try.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Side reactions to avoid during the allylation of vanillin
Welcome to the technical support center for the allylation of vanillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential issues encountered during this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the allylation of vanillin?
The allylation of vanillin is typically achieved through a Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the phenolic hydroxyl group of vanillin is first deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the halide and forming the desired O-allylated vanillin ether. For a successful synthesis, a primary alkyl halide like allyl bromide is preferred to minimize side reactions.[1]
Q2: Which base is most suitable for the deprotonation of vanillin's hydroxyl group?
For the allylation of phenols like vanillin, moderately weak bases are generally sufficient and can help to minimize side reactions.
-
Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and are often the first choice due to their mildness and good yields.
-
Stronger bases like sodium hydroxide (NaOH) can also be used.
-
Very strong bases such as sodium hydride (NaH) are typically unnecessary for phenols and may increase the likelihood of side reactions.
Q3: What solvents are recommended for the allylation of vanillin?
Polar aprotic solvents are generally preferred as they can accelerate the rate of SN2 reactions. Commonly used solvents include:
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
Protic solvents, such as ethanol, can also be used, but they may slow down the reaction by solvating the phenoxide nucleophile.
Troubleshooting Guide: Side Reactions to Avoid
During the allylation of vanillin, several side reactions can occur, leading to a mixture of products and a lower yield of the desired 4-allyloxy-3-methoxybenzaldehyde. Below are common issues, their potential causes, and solutions.
Issue 1: Low yield of the desired O-allylated product, with significant recovery of starting vanillin.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used may not be strong enough or used in sufficient quantity to fully deprotonate the phenolic hydroxyl group of vanillin. | - Ensure at least one equivalent of base is used. - Consider switching to a slightly stronger base (e.g., from K₂CO₃ to NaOH), but be mindful of potential side reactions. |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature. Typical conditions range from 50-100°C for 1-8 hours.[1] |
| Poor Solvent Choice | Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction rate. | - Use a polar aprotic solvent such as acetone, DMF, or acetonitrile to enhance the reaction rate. |
Issue 2: Formation of multiple products observed by TLC or HPLC.
This is often due to the occurrence of one or more side reactions. The primary side products to consider are:
-
C-Allylation: Alkylation on the aromatic ring.
-
Elimination: Formation of allene from allyl bromide.
-
Aldehyde Reactions: Reactions involving the aldehyde functional group of vanillin.
-
Claisen Rearrangement: Thermal rearrangement of the O-allylated product.
Below is a more detailed breakdown of these side reactions and how to mitigate them.
Side Reaction 1: C-Allylation
The phenoxide ion of vanillin is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily at the ortho position). This can lead to the formation of C-allylated byproducts.
-
How to Identify: C-allylated products will have a different retention factor (Rf) on TLC and a different retention time in HPLC/GC compared to the O-allylated product and starting material. Their mass will be identical to the O-allylated product, requiring spectroscopic methods like NMR for definitive identification.
-
How to Avoid:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.
-
Counter-ion: The choice of base (and thus the counter-ion, e.g., K⁺ or Na⁺) can influence the O/C alkylation ratio, though this is less straightforward to control.
-
Side Reaction 2: Elimination of Allyl Bromide
The phenoxide ion is not only a nucleophile but also a base. It can induce the E2 elimination of the alkyl halide, in this case, allyl bromide, to form allene.
-
How to Identify: This reaction consumes the allyl bromide and results in a lower yield of the desired product. The allene gas will likely not be observed in the final product mixture.
-
How to Avoid:
-
Use a Primary Allyl Halide: Allyl bromide is a primary halide, which favors SN2 over E2. Avoid using secondary or tertiary allylic halides.
-
Control Temperature: Higher temperatures can favor elimination. Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Side Reaction 3: Reactions of the Aldehyde Group
Under the basic conditions of the allylation reaction, the aldehyde group of vanillin can undergo side reactions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like vanillin, can undergo disproportionation to yield the corresponding alcohol (vanillyl alcohol) and carboxylic acid (vanillic acid). While this reaction typically requires a strong base, it can be a concern. The Cannizzaro reaction of vanillin can be catalyzed by active silver metal.[2]
-
Aldol Condensation: If a solvent with enolizable protons is used (like acetone), it can act as a nucleophile and attack the aldehyde group of vanillin in an aldol condensation reaction.[3][4][5][6][7]
-
How to Identify:
-
Vanillyl alcohol and vanillic acid will have distinct spots on a TLC plate and different retention times in HPLC/GC.
-
Aldol condensation products will be of higher molecular weight.
-
-
How to Avoid:
-
Choice of Base: Use a milder base like K₂CO₃ to minimize the Cannizzaro reaction.
-
Solvent Selection: Avoid using acetone as a solvent if aldol condensation is a concern, especially with stronger bases. Acetonitrile or DMF are better alternatives.
-
Side Reaction 4: Claisen Rearrangement
The desired O-allylated product, 4-allyloxy-3-methoxybenzaldehyde, can undergo a[4][4]-sigmatropic rearrangement, known as the Claisen rearrangement, upon heating. This reaction moves the allyl group from the oxygen to the ortho position of the aromatic ring, forming a C-allylated phenol.[5][8][9][10]
-
How to Identify: The Claisen rearrangement product is an isomer of the O-allylated product and will have a different chromatographic signature.
-
How to Avoid:
-
Temperature Control: The Claisen rearrangement is thermally induced.[9][10] Avoid prolonged heating at high temperatures (typically >150-200°C) after the initial allylation is complete. The allylation itself is usually carried out at temperatures well below those required for significant rearrangement.
-
Summary of Reaction Conditions and Their Impact on Product Distribution
| Parameter | Condition | Effect on O-Allylation (Desired) | Effect on Side Reactions |
| Base | Weak (e.g., K₂CO₃) | Generally sufficient and provides good yields. | Minimizes aldehyde side reactions (Cannizzaro). |
| Strong (e.g., NaOH, NaH) | Can increase reaction rate. | Increases the likelihood of elimination and aldehyde side reactions. | |
| Solvent | Polar Aprotic (DMF, ACN) | Favored, increases SN2 reaction rate. | Generally favors O-allylation over C-allylation. |
| Protic (Ethanol) | Can be used, but may slow the reaction. | ||
| Acetone | Can be used, but may lead to aldol condensation. | Can participate in aldol condensation with vanillin. | |
| Temperature | Moderate (50-100°C) | Sufficient for the reaction to proceed. | Minimizes elimination and Claisen rearrangement. |
| High (>150°C) | Not necessary for allylation. | Promotes elimination and can induce Claisen rearrangement of the product. | |
| Alkyl Halide | Primary (Allyl Bromide) | Ideal for SN2 reaction. | Minimizes elimination. |
| Secondary/Tertiary | Not recommended. | Strongly favors elimination. |
Experimental Protocol: Allylation of Vanillin
This protocol is a general guideline for the allylation of vanillin using potassium carbonate as the base and acetonitrile as the solvent.
Materials:
-
Vanillin
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Addition of Allyl Bromide: Stir the mixture and add allyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile). Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile or diethyl ether.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution to remove any unreacted vanillin.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Diagram 1: Reaction Scheme for Allylation of Vanillin and Major Side Reactions
Caption: Key reaction pathways in the allylation of vanillin.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting guide for low yield in vanillin allylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02185D [pubs.rsc.org]
- 3. Liquid chromatographic determination of vanillin and related aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and rapid HPLC technique for vanillin determination in alcohol extract | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for Claisen rearrangement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and reaction time for the Claisen rearrangement. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the Claisen rearrangement, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Claisen rearrangement can stem from several factors, including incomplete reaction, thermal decomposition of starting material or product, and volatility of the compounds.[1]
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reaction | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the optimal endpoint.[1] - Consider using a higher-boiling point solvent. - Employ a Lewis acid catalyst to facilitate the rearrangement at a milder temperature.[1] |
| Thermal Decomposition | - If charring is observed, the reaction temperature is likely too high. Reduce the temperature and extend the reaction time accordingly.[1] - The use of a Lewis acid catalyst can often promote the rearrangement at lower temperatures, thereby minimizing decomposition.[1] |
| Substrate/Product Volatility | - If the starting material or product is volatile, perform the reaction in a sealed tube or under reflux with an efficient condenser to prevent material loss.[1] |
| Atmosphere Control | - For substrates sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
Side product formation is a common issue, often arising from the reaction conditions.
| Common Side Products | Formation Pathway and Prevention |
| para-Substituted Phenol | When both ortho positions on an aromatic ring are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para position.[1] This is an inherent reactivity pattern. |
| Ether Cleavage Products | At excessively high temperatures, the starting allyl aryl ether can cleave, yielding a phenol and an allyl fragment.[1] Lowering the reaction temperature can mitigate this. |
| Products from Dienone-Phenol Rearrangement | The dienone intermediate can undergo alternative rearrangements, particularly under acidic conditions.[1] Careful control of pH is crucial. |
| Charring/Polymerization | High reaction temperatures or the presence of sensitive functional groups can lead to decomposition and the formation of polymeric material.[1] Reducing the temperature is the primary solution. |
| Products from Radical Reactions | In some non-polar solvents like xylene, radical dissociation-recombination pathways can compete with the concerted rearrangement.[2] Choosing a more polar solvent may suppress these side reactions. |
Q3: How does the choice of solvent affect the reaction?
Solvent polarity plays a significant role in the rate of the Claisen rearrangement. Polar solvents tend to accelerate the reaction.[3][4][5] Hydrogen-bonding solvents have been shown to provide the highest rate constants. For instance, ethanol/water mixtures can lead to rate constants up to 10-fold higher than those in sulfolane.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the influence of various parameters on the Claisen rearrangement, providing a basis for experimental design.
Table 1: Conventional vs. Microwave Heating in the Johnson-Claisen Rearrangement of Perillyl Alcohol
| Entry | Heating Method | Temperature (°C) | Time (min) | Molar Ratio (Alcohol:TEOA) | Yield (%) |
| a | Oil Bath | 140 | 480 | 1:7 | 84 |
| b | Microwave | 190 | 15 | 1:27 | 95 |
| c | Microwave | 190 | 15 | 1:14 | 95 |
| d | Microwave | 190 | 15 | 1:7 | 73 |
| e | Microwave | 190 | 10 | 1:7 | 70 |
| f | Microwave | 190 | 5 | 1:7 | 75 |
| g | Microwave | 190 | 5 | 1:14 | 99 |
Data sourced from Mehl, F., et al. (2010).[6]
Table 2: Conventional vs. Microwave Heating in the Johnson-Claisen Rearrangement of Nerol
| Entry | Heating Method | Temperature (°C) | Time (min) | Molar Ratio (Alcohol:TEOA) | Yield (%) |
| a' | Oil Bath | 140 | 480 | 1:7 | 42 |
| b' | Microwave | 190 | 15 | 1:27 | 82 |
| c' | Microwave | 190 | 15 | 1:14 | 87 |
| d' | Microwave | 190 | 5 | 1:14 | 93 |
Data sourced from Mehl, F., et al. (2010).[6]
Experimental Protocols
The following are detailed methodologies for performing the Claisen rearrangement under different conditions.
Protocol 1: General Procedure for Thermal Aromatic Claisen Rearrangement
-
Reaction Setup : In a round-bottom flask, dissolve the allyl aryl ether in a suitable high-boiling solvent (e.g., N,N-dimethylformamide, o-xylene) to a concentration of 0.1-0.5 M. Equip the flask with a reflux condenser.[1]
-
Heating : Heat the reaction mixture to the desired temperature, typically in the range of 180-220°C.[1] Maintain this temperature for the required duration.
-
Monitoring the Reaction : Periodically, take small aliquots from the reaction mixture. Dilute the aliquot with a suitable solvent and spot it on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate) to monitor the disappearance of the starting material and the appearance of the product.[1]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with 1 M HCl (if a basic solvent was used), water, and brine.[1]
-
Purification : For phenolic products, separation from non-acidic impurities can be achieved by extraction with an aqueous base. Extract the organic layer with 1 M NaOH. Separate the aqueous layer and acidify it with 1 M HCl to precipitate the product. Extract the product back into diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.[1]
-
Final Purification : Filter and concentrate the solvent under reduced pressure. If necessary, the product can be further purified by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Johnson-Claisen Rearrangement (Solvent-Free)
-
Reaction Setup : In a microwave-safe sealed tube, mix the allylic alcohol (e.g., nerol or perillyl alcohol, 1.50 mmol), triethyl orthoacetate (TEOA, 14 equivalents), and a catalytic amount of propionic acid (0.08 mmol).[6]
-
Microwave Irradiation : Place the sealed tube in a focused microwave reactor with magnetic stirring. Irradiate the mixture at a controlled temperature of 190°C for 5 minutes. The internal pressure should be monitored and kept below 7 bar.[6]
-
Workup : After cooling, the excess TEOA is removed under reduced pressure. The residue is then purified.
-
Purification : The crude product is purified by column chromatography on silica gel to yield the corresponding γ,δ-unsaturated ester.[6]
Protocol 3: Lewis Acid-Catalyzed Claisen Rearrangement
-
Reaction Setup : To a solution of the starting allyl vinyl ether in a suitable solvent (e.g., o-xylene) in a microwave reactor tube, add a Lewis acid catalyst (e.g., BF₃·OEt₂ or ZnCl₂).
-
Heating : The reaction can be performed under conventional heating or with microwave irradiation. For microwave-assisted reactions, seal the vessel and irradiate at a controlled temperature, which is generally lower than the purely thermal rearrangement.
-
Monitoring and Workup : Follow the general procedures for reaction monitoring and workup as described in Protocol 1. The Lewis acid is typically quenched and removed during the aqueous workup.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in optimizing the Claisen rearrangement.
Caption: Troubleshooting workflow for low yields in the Claisen rearrangement.
Caption: Influence of key parameters on Claisen rearrangement outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude O-Allylvanillin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude O-allylvanillin by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: What is the appropriate mobile phase for the column chromatography of this compound?
A1: A common and effective mobile phase for the purification of this compound on a silica gel column is a mixture of n-hexane and ethyl acetate. The polarity of the mobile phase should be adjusted to achieve good separation. A typical starting point is a 10:1 to 5:1 ratio of hexane to ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q2: My compound is not moving down the column. What should I do?
A2: If your this compound is not eluting from the column, the mobile phase is likely not polar enough. You can gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture. For example, you can switch from a 10:1 to a 8:1 or 5:1 ratio. It is crucial to make these changes gradually to ensure good separation.
Q3: The separation between this compound and the impurities is poor. How can I improve it?
A3: Poor separation can result from several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of your mobile phase may be too high, causing all components to move down the column too quickly. Try decreasing the polarity by increasing the proportion of hexane.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Sample Loading: The initial band of your crude sample should be as narrow as possible. Dissolve your crude this compound in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane before loading it onto the column.
-
Flow Rate: A slower flow rate can often improve separation. Adjust the stopcock to reduce the speed at which the mobile phase passes through the column.
Q4: I see streaks instead of distinct bands on my column. What is causing this?
A4: Streaking, or tailing, of bands can be caused by:
-
Overloading the Column: Applying too much crude sample to the column can lead to broad, streaking bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Insolubility: If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause streaking. Ensure your chosen mobile phase is appropriate for your compound's solubility.
-
Compound Degradation: this compound, like many organic compounds, can be sensitive to the acidity of silica gel. If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase).
Q5: How do I identify the fractions containing the purified this compound?
A5: The collected fractions should be analyzed by thin-layer chromatography (TLC). Spot each fraction on a TLC plate and develop it in the same mobile phase used for the column chromatography. Visualize the spots under a UV lamp. The fractions that show a single spot corresponding to the Rf value of pure this compound should be combined.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of this compound. Note that these values can vary depending on the specific reaction conditions and the scale of the experiment.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard grade for column chromatography. |
| Mobile Phase | n-Hexane:Ethyl Acetate (9:1 to 5:1 v/v) | The ratio should be optimized based on TLC analysis. |
| Estimated Rf of this compound | 0.4 - 0.6 | In a 7:3 n-hexane:ethyl acetate system. |
| Estimated Rf of Vanillin | 0.2 - 0.4 | In a 7:3 n-hexane:ethyl acetate system. |
| Typical Yield | 80 - 95% | After column chromatography, depending on the purity of the crude product. |
Detailed Experimental Protocol
This protocol outlines the key steps for the purification of crude this compound using column chromatography.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of crude material to be purified.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand on top of the cotton plug.
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10:1 n-hexane:ethyl acetate).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Gently tap the column to promote even packing of the silica gel.
- Add another thin layer of sand on top of the packed silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
- Carefully apply the dissolved sample to the top of the column using a pipette.
- Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Begin collecting fractions in test tubes or flasks.
- Monitor the separation of the bands as they move down the column.
- Gradually increase the polarity of the mobile phase if necessary to elute the desired compound.
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify those containing the pure this compound.
- Combine the pure fractions.
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for this compound purification.
Technical Support Center: O-Allylvanillin Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of O-allylvanillin to prevent premature polymerization.
Frequently Asked Questions (FAQs)
Q1: My this compound appears more viscous than expected and has a yellowish tint. What could be the cause?
A1: Increased viscosity and a change in color are primary indicators of oligomerization or polymerization. This compound, an allyl-containing phenolic ether, can slowly polymerize over time, especially when exposed to heat, light, or oxygen. This process involves the reaction of the allyl groups, leading to the formation of longer-chain molecules (oligomers), which increases the viscosity of the material.
Q2: What is the primary mechanism of this compound polymerization during storage?
A2: The polymerization of this compound likely proceeds via a free-radical mechanism. The allyl group is susceptible to the formation of a resonance-stabilized radical. This process can be initiated by environmental factors like heat, UV light, or the presence of radical-generating impurities. Once initiated, a chain reaction can occur, leading to the formation of polymers. However, allyl monomers are also known to undergo a process called "degradative chain transfer," which can lead to the formation of low-molecular-weight polymers or oligomers.[1]
Q3: How can I prevent the polymerization of this compound during storage?
A3: To prevent polymerization, it is crucial to control the storage environment and consider the use of inhibitors. Key recommendations include:
-
Temperature Control: Store at low temperatures, ideally refrigerated (2-8°C).
-
Light Protection: Store in an amber or opaque container to protect from light, particularly UV radiation.[2][3]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon can displace oxygen, which can participate in radical formation.
-
Inhibitors: The addition of a suitable free-radical inhibitor at a low concentration is highly effective.
Q4: What inhibitors are recommended for this compound, and at what concentration?
A4: While specific data for this compound is limited, common inhibitors for similar vinyl and allyl-containing phenolic compounds are effective. These include:
-
Butylated Hydroxytoluene (BHT): A widely used antioxidant and polymerization inhibitor.[4]
-
Hydroquinone (HQ) and Hydroquinone Monomethyl Ether (MEHQ): Effective inhibitors that work by scavenging free radicals.[4][5][6] HQ is often effective in the presence of oxygen.[6]
-
Alpha-Tocopherol (Vitamin E): A bio-compatible inhibitor used for methacrylate monomers.[7]
For recommended concentrations, refer to the data summary table below. A typical starting point would be in the range of 100-500 ppm.
Q5: Can I use an inhibitor that is already in the this compound I received?
A5: this compound is often supplied with a small amount of inhibitor added by the manufacturer. If you are unsure, it is best to contact the supplier for this information. If you intend to store the material for an extended period, especially after opening the container, the inhibitor may be consumed over time, and a small addition may be necessary. However, adding too much inhibitor can interfere with subsequent reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity | Polymerization/Oligomerization has occurred. | - Confirm polymerization using analytical methods (see Experimental Protocols).- If polymerization is minimal, the material may still be usable depending on the application. Purification by distillation or chromatography may be possible but can be challenging.- For future storage, add a recommended inhibitor and store under appropriate conditions (see Q3 & Q4). |
| Solid Particles Observed | Advanced polymerization leading to insoluble polymers. | - The material is likely unusable for most applications.- Review storage conditions immediately to prevent loss of other batches. |
| Discoloration (Yellowing) | Oxidation and/or early-stage polymerization. | - This is an early warning sign. Implement proper storage procedures immediately.- Blanket with an inert gas and store at a reduced temperature. |
| Inconsistent Reaction Yields | Partial polymerization of the this compound starting material. | - Test the purity of the this compound stock before use using HPLC or GC.- Consider passing the this compound through a short column of activated alumina to remove inhibitors and oligomers immediately before use if your application is sensitive to them. |
Data Presentation
Table 1: Recommended Inhibitors and Storage Conditions for this compound and Structurally Similar Monomers
| Parameter | Recommendation | Rationale/Comments |
| Primary Inhibitors | Butylated Hydroxytoluene (BHT)[4], Hydroquinone (HQ)[5], Hydroquinone Monomethyl Ether (MEHQ)[6] | Effective free-radical scavengers. |
| Inhibitor Concentration | 100 - 1000 ppm (0.01% - 0.1% w/w) | Based on typical concentrations for other monomers. Higher BHT concentrations (up to 0.1%) have been shown to increase handling time for resin composites.[4] The effective amount can range from 0.01 ppm to 10,000 ppm for some monomers.[5] |
| Storage Temperature | 2 - 8°C (Refrigerated) | Low temperatures significantly reduce the rate of polymerization.[3][8] |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, which can initiate or participate in radical polymerization. |
| Relative Humidity | < 75% | To prevent moisture condensation and potential side reactions.[3] |
| Container | Amber glass or opaque container | Protects from UV light, a known initiator of radical polymerization.[2][3] |
Experimental Protocols
Protocol 1: Monitoring this compound Polymerization by HPLC
This method is designed to be stability-indicating, allowing for the quantification of the this compound monomer and the detection of oligomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 4 minutes (equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Dilute this stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition (70:30 A:B).
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample. The this compound monomer will elute as a sharp peak. Any oligomers formed will typically appear as broader peaks at later retention times due to their increased hydrophobicity. The area of the monomer peak can be used to assess purity over time.
Protocol 2: Detection of Polymerization by FTIR Spectroscopy
This method provides a qualitative assessment of polymerization by monitoring the disappearance of the allyl group's characteristic vibrational bands.
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small drop of this compound is placed between two KBr or NaCl salt plates to create a thin film.
-
Data Acquisition:
-
Collect a background spectrum of the clean salt plates.
-
Collect the sample spectrum (e.g., 16 scans at a resolution of 4 cm⁻¹).
-
-
Analysis: Monitor the following key peaks:
-
C=C stretch of the allyl group: ~1640 cm⁻¹
-
=C-H out-of-plane bend of the allyl group: ~915 cm⁻¹ and ~995 cm⁻¹
-
A decrease in the intensity of these peaks relative to the aromatic ring peaks (e.g., ~1590 and ~1510 cm⁻¹) indicates that the allyl group has reacted, signifying polymerization.
-
Protocol 3: Characterization of Oligomers by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify the extent of polymerization.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Monomer Signals: Identify the characteristic signals for the allyl group protons:
-
Multiplet around 6.0 ppm (internal vinyl proton).
-
Two multiplets around 5.3-5.4 ppm (terminal vinyl protons).
-
Doublet around 4.6 ppm (allylic -CH₂- protons).
-
-
Polymer/Oligomer Signals: The sharp, well-defined signals of the monomer's allyl group will decrease in intensity. New, broader signals will appear in the aliphatic region of the spectrum (typically 1.0-2.5 ppm) corresponding to the new saturated backbone of the polymer. A decrease in the integration value of the vinyl proton signals relative to the aromatic or methoxy proton signals is a quantitative indicator of polymerization.
-
Visualizations
Caption: Free-radical polymerization and inhibition pathway for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 8. rvpadmin.cce.cornell.edu [rvpadmin.cce.cornell.edu]
Technical Support Center: Characterization of Impurities in Synthesized O-allylvanillin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of O-allylvanillin. Our focus is on the identification and characterization of common impurities encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my synthesized this compound?
The most prevalent impurity is typically unreacted vanillin. Other potential, though often minor, impurities can include C-allylated vanillin, diallylated products, and byproducts from the decomposition of allyl bromide, especially under harsh basic conditions.
Q2: My reaction seems to be incomplete, and I have a significant amount of unreacted vanillin. What could be the cause?
Incomplete reactions are often due to several factors:
-
Insufficient Base: The phenoxide anion of vanillin is the nucleophile. If the base is not strong enough or used in insufficient quantity, deprotonation will be incomplete.
-
Poor Quality Reagents: Ensure your vanillin, allyl bromide, and solvent are pure and dry. Moisture can quench the base and hydrolyze allyl bromide.
-
Low Reaction Temperature or Time: The reaction may require specific temperature and duration to proceed to completion. Refer to established protocols and consider optimizing these parameters.
-
Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of reactants.
Q3: I observe an unexpected spot on my TLC plate that is less polar than this compound. What could it be?
An impurity that is less polar than the desired this compound could potentially be a diallylated product, where both the phenolic hydroxyl group has been allylated and a C-allylation has occurred on the aromatic ring.
Q4: How can I effectively remove unreacted vanillin from my this compound product?
Several methods can be employed for purification:
-
Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base solution (e.g., 5% NaOH). The acidic unreacted vanillin will be deprotonated and move into the aqueous layer, while the this compound remains in the organic layer.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can provide excellent separation.[1][2][3][4][5]
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be used to isolate the pure this compound.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Competing E2 Elimination | The alkoxide of vanillin can act as a base, leading to the E2 elimination of HBr from allyl bromide to form allene. This is more likely with sterically hindered bases or at high temperatures. Use a non-hindered base like potassium carbonate and maintain a moderate reaction temperature.[6][7][8] |
| Hydrolysis of Allyl Bromide | Traces of water in the reaction mixture can lead to the hydrolysis of allyl bromide to allyl alcohol. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Suboptimal Reaction Conditions | The choice of base, solvent, temperature, and reaction time are crucial. A common procedure involves using potassium carbonate as the base in a polar aprotic solvent like DMF or acetone at a slightly elevated temperature (e.g., 50-60 °C). |
Problem 2: Presence of Multiple Impurities on TLC/HPLC
| Possible Impurity | Identification & Characterization | Removal Strategy |
| Unreacted Vanillin | More polar than this compound on TLC. Can be confirmed by comparing retention time/Rf with a vanillin standard in HPLC/TLC. | Base extraction or column chromatography. |
| C-Allylvanillin | Isomeric with this compound, may have a similar polarity. GC-MS will show the same mass. ¹H NMR will show a phenolic -OH proton and distinct aromatic proton splitting pattern. | Careful column chromatography with an optimized solvent system. |
| Diallylated Product | Less polar than this compound. GC-MS will show a higher molecular weight. ¹H NMR will lack a phenolic -OH proton and show two sets of allyl proton signals. | Column chromatography. |
| Allyl Alcohol | A volatile impurity that may be present from allyl bromide hydrolysis. | Can often be removed during solvent evaporation under reduced pressure. |
Data Presentation
Table 1: Typical Retention Times and Rf Values for this compound and Related Compounds
| Compound | Typical HPLC Retention Time (min) | Typical TLC Rf Value |
| Vanillin | 3.5 | 0.3 |
| This compound | 6.8 | 0.6 |
| C-Allylvanillin (predicted) | ~6.5 | ~0.55 |
| Diallylated Product (predicted) | >7.0 | >0.7 |
*Values are illustrative and will vary depending on the specific HPLC method (column, mobile phase, flow rate) and TLC conditions (stationary phase, mobile phase).
Table 2: Key Spectroscopic Data for this compound and Potential Impurities
| Compound | ¹H NMR (Key Signals, δ ppm) | Mass Spectrometry (m/z) |
| This compound | 9.84 (s, 1H, -CHO), 7.43 (d, 1H, Ar-H), 7.41 (s, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.05 (m, 1H, -CH=), 5.42 (d, 1H, =CH₂), 5.30 (d, 1H, =CH₂), 4.68 (d, 2H, -O-CH₂-), 3.90 (s, 3H, -OCH₃) | 192 [M]⁺ |
| Vanillin | 9.85 (s, 1H, -CHO), 7.42 (d, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 6.10 (br s, 1H, -OH), 3.95 (s, 3H, -OCH₃) | 152 [M]⁺ |
| C-Allylvanillin (predicted) | 9.8 (s, 1H, -CHO), Aromatic protons with different splitting, ~6.0 (br s, 1H, -OH), Allyl protons with potentially shifted values, 3.9 (s, 3H, -OCH₃) | 192 [M]⁺ |
| Diallylated Product (predicted) | 9.8 (s, 1H, -CHO), Aromatic protons, Two distinct sets of allyl proton signals, 3.9 (s, 3H, -OCH₃) | 232 [M]⁺ |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for monitoring reaction progress and assessing the purity of the final product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid). For example, starting with 40% methanol and increasing to 80% methanol over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying volatile impurities.[10]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Injection: Splitless injection of 1 µL of the sample dissolved in a suitable solvent (e.g., dichloromethane).
-
MS Detection: Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 40-400.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information for the product and any isolated impurities.
-
Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11][12][13][14][15]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. Rapid synthesis of partially O-methylated alditol acetate standards for GC-MS: some relative activities of hydroxyl groups of methyl glycopyranosides on Purdie methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: O-Allylvanillin Synthesis for Pilot Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of O-allylvanillin for pilot production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for this compound synthesis?
A1: The most common and industrially scalable method for this compound synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of vanillin to form a phenoxide, which then acts as a nucleophile to attack an allyl halide, typically allyl bromide or allyl chloride.[1][2] For pilot-scale production, this synthesis is often enhanced by the use of phase-transfer catalysis (PTC), which improves reaction rates, yields, and selectivity.[3][4][5][6][7]
Q2: Why is Phase Transfer Catalysis (PTC) recommended for scaling up this synthesis?
A2: Phase Transfer Catalysis (PTC) is highly recommended for scaling up the this compound synthesis for several reasons:
-
Increased Reaction Rates: PTC facilitates the transfer of the vanillin phenoxide from the aqueous or solid phase to the organic phase where the allyl halide is present, accelerating the reaction.[3][4][8]
-
Milder Reaction Conditions: PTC allows the use of less hazardous and more economical bases like sodium hydroxide or potassium carbonate, avoiding the need for stronger, more dangerous bases like sodium hydride.[7][9]
-
Improved Yields and Selectivity: By promoting the desired O-alkylation, PTC minimizes side reactions such as C-alkylation, leading to higher yields and a purer product.[3][4][10]
-
Enhanced Process Efficiency: PTC can reduce cycle times and simplify work-up procedures, which is crucial for cost-effective pilot production.[5][7]
-
Greener Chemistry: The use of water or benign organic solvents and the reduction of byproducts align with the principles of green chemistry.[8][9]
Q3: What are the potential side reactions and byproducts in this compound synthesis?
A3: The primary side reaction of concern is the base-catalyzed elimination of the allyl halide.[2] Additionally, C-alkylation of the vanillin ring can occur, where the allyl group attaches to a carbon atom of the aromatic ring instead of the phenolic oxygen. However, the use of phase-transfer catalysis under optimized conditions can significantly suppress these side reactions, leading to high selectivity for the desired this compound.[3][4][10]
Q4: What are the key safety precautions to consider during pilot-scale production?
A4: At the pilot scale, handling larger quantities of chemicals necessitates stringent safety protocols. Key safety considerations include:
-
Allyl Bromide: This reagent is highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[1] It is also a suspected mutagen and carcinogen.[1] Work in a well-ventilated area, use personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a face shield, and take precautions against static discharge.
-
Vanillin: While less hazardous than allyl bromide, vanillin can cause serious eye irritation.[11]
-
Bases: Strong bases like sodium hydroxide are corrosive and can cause severe skin burns. Handle with appropriate PPE.
-
Solvents: Depending on the chosen solvent, flammability and toxicity are key concerns. Ensure proper grounding of equipment to prevent static discharge.
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing work.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of vanillin. 2. Insufficient reaction temperature. 3. Inactive allyl halide. 4. Ineffective phase transfer catalyst. | 1. Ensure the base (e.g., NaOH, K₂CO₃) is of good quality and used in the correct stoichiometric amount. 2. Gradually increase the reaction temperature, monitoring for product formation and potential byproduct increase. Typical temperatures range from 50-100°C.[1] 3. Use fresh, properly stored allyl halide. 4. Ensure the phase transfer catalyst (e.g., TBAB) is active and used at an appropriate loading (typically 1-5 mol%). |
| Low Yield | 1. Suboptimal reaction time. 2. Competing elimination or C-alkylation side reactions. 3. Loss of product during work-up and purification. | 1. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Williamson ether syntheses can take from 1 to 8 hours.[1] 2. Optimize the reaction temperature and consider using a solid-liquid PTC system to enhance O-alkylation selectivity.[10] 3. Refine extraction and purification procedures. Ensure complete extraction from the aqueous phase and optimize recrystallization or chromatography conditions to minimize losses. |
| Presence of Significant Byproducts (e.g., C-alkylated vanillin) | 1. Reaction temperature is too high. 2. Choice of solvent and base. 3. Inefficient phase transfer catalysis. | 1. Lower the reaction temperature. Higher temperatures can favor elimination and other side reactions. 2. A solid-liquid PTC system (e.g., solid K₂CO₃ in an organic solvent) can favor O-alkylation over C-alkylation.[10] 3. Screen different phase transfer catalysts or adjust the catalyst loading. |
| Difficulties in Product Purification | 1. Incomplete removal of unreacted vanillin. 2. Oily product that is difficult to crystallize. 3. Co-elution of product and impurities during column chromatography. | 1. An aqueous base wash during work-up can help remove unreacted acidic vanillin. 2. Try different solvent systems for recrystallization. A mixture of polar and non-polar solvents may be effective. Seeding with a small crystal of pure product can induce crystallization. 3. Optimize the solvent system for column chromatography. A gradual solvent gradient may be necessary to achieve good separation. |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative methodology and should be optimized for specific pilot plant equipment and safety procedures.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| Vanillin | 152.15 | 10.0 | 65.7 | 1.0 |
| Allyl Bromide | 120.98 | 9.5 | 78.5 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 | 98.4 | 1.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.06 | 3.3 | 0.05 |
| Toluene | - | 50 L | - | - |
| Deionized Water | - | 30 L | - | - |
| Sodium Hydroxide (10% aq. solution) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: Charge a suitable jacketed glass reactor with vanillin (10.0 kg), potassium carbonate (13.6 kg), tetrabutylammonium bromide (1.06 kg), and toluene (50 L).
-
Heating and Agitation: Begin vigorous stirring and heat the mixture to 60-70°C.
-
Reagent Addition: Slowly add allyl bromide (9.5 kg) to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 60-70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (30 L) and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with a 10% aqueous sodium hydroxide solution to remove any unreacted vanillin.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
-
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Flowchart for Low Yield Issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. phasetransfer.com [phasetransfer.com]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Managing Exothermic Reactions in O-Allylvanillin Polymerization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the exothermic nature of O-allylvanillin polymerization. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern in this compound polymerization?
A1: An exothermic reaction is a chemical process that releases energy in the form of heat. In the context of this compound polymerization, the conversion of the monomer's carbon-carbon double bond into a more stable single bond in the polymer backbone releases a significant amount of energy.[1] If this heat is not effectively dissipated, the reaction temperature can rise rapidly, leading to a phenomenon known as thermal runaway. This can result in uncontrolled reaction rates, degradation of the polymer, and potential safety hazards.[2]
Q2: What are the primary factors influencing the exotherm in this compound polymerization?
A2: The primary factors include:
-
Initiator Concentration: Higher initiator concentrations lead to a faster reaction rate and a more rapid release of heat.[3][4]
-
Monomer Concentration: A higher concentration of the monomer (as in bulk polymerization) means more reactive sites are available, leading to a greater heat output per unit volume.
-
Reaction Temperature: Higher initial temperatures can accelerate the polymerization rate, contributing to a more significant exotherm.
-
Reaction Scale: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging.
-
Solvent Choice (for solution polymerization): The heat capacity and boiling point of the solvent can influence how effectively heat is absorbed and dissipated.[5]
Q3: What are the key differences in managing exotherms between bulk and solution polymerization of this compound?
A3:
-
Bulk Polymerization: This method involves only the monomer and initiator, leading to a high concentration of reacting species and a significant increase in viscosity as the reaction progresses.[6][7] Heat dissipation is a major challenge due to the high viscosity and lack of a heat-absorbing solvent.[8] Careful temperature control and efficient heat exchange are critical.[6]
-
Solution Polymerization: The presence of a solvent helps to dissipate the heat generated during polymerization.[5][9] The solvent's heat capacity allows it to absorb energy, and its boiling point can be used to control the temperature through reflux. The lower viscosity of the reaction mixture also improves heat transfer.[9]
Q4: How does the allyl functionality of this compound affect its polymerization behavior?
A4: Allyl monomers, including this compound, are known to be less reactive in free-radical polymerization compared to vinyl monomers like styrenes or acrylates.[10] This is primarily due to "degradative chain transfer" to the monomer, where a hydrogen atom is abstracted from the allyl group, forming a stable, less reactive radical that is slow to reinitiate polymerization.[10] This can lead to slower reaction rates and the formation of lower molecular weight polymers.[10] While this inherent lower reactivity might suggest a less severe exotherm compared to highly reactive monomers, rapid initiation can still lead to significant heat generation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | Initiator concentration is too high. | Reduce the initiator concentration. Consider a slower-decomposing initiator. |
| Inadequate heat dissipation. | Improve stirring to enhance heat transfer to the reactor walls. Use an ice bath or a more efficient cooling system. For larger scales, consider external cooling loops.[11] | |
| Reaction scale is too large for the current setup. | Scale down the reaction. For larger scales, a pilot-plant setup with advanced cooling capabilities is necessary. | |
| Polymer Discoloration (Yellowing/Browning) | Excessive reaction temperature causing polymer degradation. | Implement better temperature control measures as described above. |
| Presence of oxygen, which can lead to side reactions at high temperatures. | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Polymer Yield | Inefficient initiation. | While managing exotherms, ensure the initiator concentration and temperature are sufficient for effective polymerization. Gradual addition of the initiator can improve conversion.[12] |
| Degradative chain transfer is dominating.[10] | Increase the monomer concentration (if safe to do so) or consider a different polymerization technique. | |
| Inconsistent Results Between Batches | Variations in reactant purity. | Use monomers and initiators from the same batch or ensure consistent purity through purification. |
| Inconsistent heat transfer. | Ensure the reactor setup, stirring speed, and cooling bath temperature are identical for each run. | |
| High Viscosity Impeding Heat Transfer | Reaction is proceeding to high conversion in bulk. | Consider switching to solution polymerization to maintain a lower viscosity throughout the reaction.[9] |
| Polymer is precipitating out of solution. | Choose a solvent that is a good solvent for both the monomer and the resulting polymer. |
Experimental Protocols
Bulk Polymerization of this compound (Small Scale)
-
Monomer Preparation: Purify this compound by passing it through a column of basic alumina to remove any inhibitors.
-
Initiator Preparation: Prepare a stock solution of a suitable free-radical initiator (e.g., azobisisobutyronitrile - AIBN) in a small amount of a compatible solvent.
-
Reaction Setup:
-
Place a known amount of purified this compound into a round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a reflux condenser.
-
Place the flask in a cooling bath (e.g., an ice-water bath) on a magnetic stir plate.
-
Purge the system with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.
-
-
Polymerization:
-
While stirring, add the initiator solution dropwise to the monomer.
-
Slowly raise the temperature to the desired reaction temperature (e.g., 70-80 °C for AIBN).
-
Continuously monitor the internal temperature. If the temperature rises more than 5-10 °C above the set temperature, immediately lower the external heating and/or add more ice to the cooling bath.
-
-
Termination and Purification:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
-
Solution Polymerization of this compound
-
Monomer and Solvent Preparation: Purify this compound as described above. Use a dry, inhibitor-free solvent (e.g., toluene or anisole).
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, thermocouple, and reflux condenser, dissolve a known amount of this compound in the chosen solvent (e.g., a 1:1 to 1:3 monomer to solvent ratio by weight).
-
Purge the system with an inert gas.
-
-
Polymerization:
-
Heat the solution to the desired reaction temperature.
-
Add the initiator (e.g., AIBN) as a solution in a small amount of the reaction solvent. For better control, the initiator can be added portion-wise or via a syringe pump over a set period.
-
The solvent will help to absorb the heat of polymerization, and if the temperature approaches the boiling point of the solvent, reflux will provide additional cooling.
-
-
Termination and Purification:
-
Cool the reaction mixture.
-
Precipitate the polymer in a non-solvent, filter, and dry as described for bulk polymerization.
-
Quantitative Data
The following table provides representative data for managing the polymerization of allyl monomers. Note that specific values for this compound may vary and should be determined experimentally.
| Parameter | Condition | Effect on Exotherm | Typical Value/Range |
| Heat of Polymerization (-ΔHp) | Allyl Monomers | Lower than vinyl monomers due to resonance stabilization.[1][13] | 15-20 kcal/mol |
| Initiator Concentration (AIBN) | Bulk Polymerization | Higher concentration leads to a faster rate and a more significant exotherm.[4] | 0.1 - 1.0 mol% |
| Solution Polymerization | Effect is moderated by the presence of a solvent. | 0.5 - 2.0 mol% | |
| Reaction Temperature | Thermal Initiator (e.g., AIBN) | Higher temperature increases the rate of initiation and polymerization. | 60 - 90 °C |
| Monomer Concentration | Bulk | High concentration, high exotherm potential. | ~100% |
| Solution | Lower concentration, better heat management. | 25 - 75 wt% in solvent |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Control of the Termination Mechanism in Radical Polymerization by Viscosity: Selective Disproportionation in Viscous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
Validation & Comparative
A Comparative Analysis of O-Allylvanillin Using ¹H and ¹³C NMR Spectroscopy
A detailed examination of the nuclear magnetic resonance spectra of O-allylvanillin provides valuable insights into its molecular structure. This guide offers a comparative analysis of its ¹H and ¹³C NMR data alongside related compounds, vanillin and eugenol, equipping researchers, scientists, and drug development professionals with essential data for structural elucidation and characterization.
This compound, a synthetic derivative of vanillin, is of significant interest in medicinal chemistry and materials science due to its versatile chemical scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and purity of such compounds. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a comprehensive picture of the atomic connectivity and chemical environment within the molecule can be established.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique structural features, namely the vanillin core and the appended allyl group. A comparison with the spectra of its precursor, vanillin, and a structurally similar natural product, eugenol, highlights the key differences and aids in signal assignment.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₃ | 3.79 | s | - |
| -O-CH₂- | 4.45 | t | 5.7 | |
| =CH₂ (trans) | 5.23 | dd | 1.5, 14.4 | |
| =CH₂ (cis) | 5.34 | dd | 1.5, 14.4 | |
| -CH= | 5.95 | dd | 5.4, 1.5 | |
| Ar-H5 | 6.84 | d | 8.4 | |
| Ar-H6 | 7.28 | dd | 7.8, 1.5 | |
| Ar-H2 | 7.30 | d | 1.5 | |
| -CHO | 9.83 | s | - | |
| Vanillin | -OCH₃ | 3.97 | s | - |
| Ar-OH | ~6.0 (broad) | s | - | |
| Ar-H5 | 7.05 | d | ~8.0 | |
| Ar-H2, H6 | 7.40-7.44 | m | - | |
| -CHO | 9.83 | s | - | |
| Eugenol | -OCH₃ | 3.87 | s | - |
| Ar-OH | 5.66 | s | - | |
| -CH₂- | 3.32 | d | 6.7 | |
| =CH₂ | 5.05-5.10 | m | - | |
| -CH= | 5.90-6.00 | m | - | |
| Ar-H | 6.68-6.88 | m | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The most notable differences in the ¹H NMR spectrum of this compound compared to vanillin are the appearance of signals corresponding to the allyl group (-O-CH₂-, -CH=, and =CH₂) and the absence of the phenolic hydroxyl (-OH) proton signal. The signals for the allyl group in this compound are distinct from those in eugenol, particularly in the chemical shift of the methylene protons adjacent to the oxygen atom, reflecting the different ether linkage.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. A comparison with vanillin and eugenol further aids in the complete spectral assignment for this compound.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -OCH₃ | 56.1 |
| -O-CH₂- | 70.0 | |
| Ar-C5 | 112.5 | |
| Ar-C2 | 113.8 | |
| =CH₂ | 118.0 | |
| Ar-C6 | 126.5 | |
| Ar-C1 | 130.5 | |
| -CH= | 133.0 | |
| Ar-C4 | 150.0 | |
| Ar-C3 | 153.0 | |
| -CHO | 191.0 | |
| Vanillin | -OCH₃ | 56.3 |
| Ar-C2 | 108.7 | |
| Ar-C6 | 114.6 | |
| Ar-C5 | 127.6 | |
| Ar-C1 | 129.9 | |
| Ar-C4 | 147.2 | |
| Ar-C3 | 151.7 | |
| -CHO | 191.1 | |
| Eugenol | -OCH₃ | 55.9 |
| -CH₂- | 39.7 | |
| Ar-C6 | 112.8 | |
| Ar-C2 | 114.5 | |
| =CH₂ | 115.5 | |
| Ar-C5 | 121.2 | |
| Ar-C1 | 132.0 | |
| -CH= | 137.9 | |
| Ar-C4 | 143.9 | |
| Ar-C3 | 146.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
In the ¹³C NMR spectrum of this compound, the signals for the allyl group carbons are clearly visible. The upfield shift of the aromatic C4 carbon and the downfield shift of the C3 carbon compared to vanillin are consistent with the formation of the ether linkage.
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing samples for ¹H and ¹³C NMR spectroscopy is as follows:
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS is often used as a reference for chemical shifts (δ = 0.00 ppm).
NMR Spectrometer Parameters
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Data processing typically involves Fourier transformation, phase correction, and baseline correction using the spectrometer's software.
Logical Workflow for Spectral Analysis
The process of analyzing and assigning NMR spectra follows a logical progression, as illustrated in the diagram below.
Caption: Logical workflow for the acquisition, processing, and analysis of NMR spectra for this compound.
This comprehensive guide provides the fundamental NMR spectral data and experimental context necessary for the confident identification and characterization of this compound. The comparative data for vanillin and eugenol serve as valuable benchmarks for researchers working with these and related compounds.
Confirming Functional Groups in O-Allylvanillin: A Comparative Guide Using FTIR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, confirming the successful transformation of functional groups is a critical step. The synthesis of O-allylvanillin from vanillin presents a classic case of O-alkylation, where a phenolic hydroxyl group is converted to an allyl ether. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique to verify this transformation. This guide provides a comparative analysis of the FTIR spectra of vanillin and this compound, supported by data from alternative analytical methods, and includes a detailed experimental protocol for the synthesis and analysis.
FTIR Spectral Comparison: Vanillin vs. This compound
The primary evidence for the successful synthesis of this compound from vanillin in an FTIR spectrum is the disappearance of the broad phenolic hydroxyl (O-H) stretching band and the appearance of bands characteristic of the allyl group.
| Functional Group | Vanillin (Starting Material) - Wavenumber (cm⁻¹) | This compound (Product) - Wavenumber (cm⁻¹) | Interpretation of Change |
| Phenolic O-H Stretch | ~3200-3400 (broad)[1][2][3] | Absent | Disappearance confirms the conversion of the hydroxyl group. |
| Aldehyde C=O Stretch | ~1660-1670[1][2] | ~1680 | A slight shift may be observed due to the change in the electronic environment. |
| C-O Stretch (Phenolic) | ~1270 and ~1150[2] | Present (Ether C-O stretch) | The ether linkage in this compound will show characteristic C-O stretching. |
| Aromatic C=C Stretch | ~1590 and ~1510[2] | ~1580 and ~1510 | These peaks associated with the benzene ring remain largely unchanged. |
| Alkene C=C Stretch | Absent | ~1640 | Appearance confirms the presence of the allyl double bond. |
| =C-H Stretch (Allyl) | Absent | ~3080 | Appearance of this peak indicates the C-H bonds of the allyl group. |
| C-H Stretch (Aldehyde) | ~2860 and ~2760 | ~2870 and ~2770 | These peaks for the aldehyde C-H bond are expected to be present in both. |
Alternative Confirmation Techniques
While FTIR provides strong evidence, complementary techniques such as ¹H NMR and Mass Spectrometry offer more detailed structural confirmation.
| Technique | Vanillin | This compound | Interpretation |
| ¹H NMR | Phenolic -OH proton signal (~5-6 ppm), Aldehyde -CHO proton (~9.8 ppm), Methoxy -OCH₃ protons (~3.9 ppm), Aromatic protons (~6.9-7.4 ppm) | Aldehyde -CHO proton (~9.82 ppm), Aromatic protons (~7.42-6.98 ppm), Allyl protons (~6.05, 5.43, 5.31, 4.67 ppm), Methoxy -OCH₃ protons (~3.91 ppm)[4] | The disappearance of the phenolic proton signal and the appearance of characteristic allyl proton signals definitively confirm the synthesis. |
| Mass Spec. | Molecular Ion (M⁺) at m/z 152 | Molecular Ion (M⁺) at m/z 192 | An increase in the molecular weight by 40 units corresponds to the addition of the allyl group (C₃H₄). |
Experimental Protocols
Synthesis of this compound from Vanillin
This protocol is based on a standard Williamson ether synthesis.
Materials:
-
Vanillin
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve vanillin in anhydrous acetone in a round-bottom flask.
-
Add potassium carbonate to the solution. This acts as a base to deprotonate the phenolic hydroxyl group.
-
Add allyl bromide to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water in a separatory funnel to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound product.
-
The product can be further purified by column chromatography if necessary.
FTIR Sample Preparation and Analysis
Using an Attenuated Total Reflectance (ATR) Accessory:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the this compound sample (liquid or solid) directly onto the ATR crystal, ensuring good contact.
-
Acquire the FTIR spectrum of the sample.
-
Clean the ATR crystal thoroughly after the measurement.
Workflow for Synthesis and Confirmation
The following diagram illustrates the logical flow from starting materials to the confirmed product.
This guide demonstrates that FTIR spectroscopy, especially when used in conjunction with other analytical techniques, is an invaluable tool for the rapid and reliable confirmation of the synthesis of this compound. The key spectral changes provide a clear fingerprint of the desired chemical transformation.
References
Unveiling the Molecular Weight of O-allylvanillin: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of mass spectrometry for the analysis of O-allylvanillin, a key synthetic intermediate. We delve into experimental data, detailed protocols, and a visual workflow to facilitate a deeper understanding of this analytical technique.
At a Glance: this compound and Its Molecular Weight
This compound, a derivative of vanillin, possesses the chemical formula C₁₁H₁₂O₃. The theoretical molecular weight of this compound is 192.21 g/mol . Mass spectrometry serves as a powerful tool to experimentally verify this molecular weight and provide structural insights through fragmentation analysis.
Comparative Analysis of Mass Spectrometry Data
| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Ionization Method |
| This compound (Expected) | C₁₁H₁₂O₃ | 192.21 | m/z 192 (M⁺), fragments corresponding to loss of allyl group, etc. | Electron Ionization (EI) |
| 5-Bromovanillin | C₈H₇BrO₃ | 230.04 / 232.04 | 230 (M⁺), 232 (M⁺+2)[1] | Not specified, likely EI |
| o-Vanillin, TMS derivative | C₁₁H₁₆O₃Si | 224.33 | Various fragments[2][3][4] | Electron Ionization (EI)[2] |
Table 1: Comparison of Molecular Weight and Mass Spectrometry Data for this compound and Related Compounds. The table highlights the expected molecular ion peak for this compound and provides data for structurally similar molecules. The presence of bromine in 5-bromovanillin results in a characteristic isotopic pattern (M⁺ and M⁺+2 peaks) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Experimental Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical experimental workflow for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Detailed Experimental Protocol: GC-MS with Electron Ionization
This protocol provides a general framework for the analysis of this compound. Instrument parameters may require optimization.
1. Sample Preparation:
-
Dissolve a small amount of this compound (approximately 1 mg) in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[5]
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
4. Data Analysis:
-
The resulting mass spectrum will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (m/z 192).
-
Analyze the fragmentation pattern to confirm the structure. Expected fragments may arise from the loss of the allyl group (C₃H₅, 41 Da), a methoxy group (CH₃O, 31 Da), or a formyl group (CHO, 29 Da).
Alternative Analytical Techniques
While mass spectrometry is a primary method for molecular weight determination, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separation based on molecular size in solution. | Provides information on molecular weight distribution for polymers. | Less precise for small molecules. |
| Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) | Differentiates molecules based on their diffusion rates in solution. | Non-destructive; provides information on molecular size and aggregation. | Requires more complex instrumentation and data analysis. |
Table 2: Comparison of Alternative Techniques for Molecular Weight Determination.
This guide provides a foundational understanding of the mass spectrometry analysis of this compound. For specific research applications, optimization of the experimental parameters is crucial for obtaining high-quality, reliable data.
References
A Comparative Guide to the Polymerization Reactivity of O-Allylvanillin and Eugenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization reactivity of two prominent bio-based phenolic monomers: O-allylvanillin and eugenol. The analysis is based on the inherent chemical structures of the molecules and supported by available experimental evidence from scientific literature. While extensive data exists for eugenol, this guide extrapolates the expected reactivity of this compound based on established principles of polymer chemistry due to the limited direct experimental data on its homopolymerization.
Structural and Functional Group Comparison
This compound and eugenol are structurally similar aromatic compounds derived from natural sources, sharing a core guaiacol (2-methoxyphenol) structure. However, key differences in their functional groups fundamentally dictate their behavior in polymerization reactions.
| Feature | This compound | Eugenol |
| Chemical Structure | ||
| IUPAC Name | 2-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde | 4-allyl-2-methoxyphenol |
| Key Functional Groups | Phenolic Hydroxyl (-OH)Methoxy (-OCH₃)Aldehyde (-CHO)Allyl Ether (-O-CH₂-CH=CH₂) | Phenolic Hydroxyl (-OH)Methoxy (-OCH₃)Allyl (-CH₂-CH=CH₂) |
| Polymerizable Group | Allyl Ether | Allyl |
| Inhibitory Group | Phenolic Hydroxyl | Phenolic Hydroxyl |
Reactivity in Free-Radical Polymerization
Free-radical polymerization is a common method for producing a wide variety of polymers. However, for phenolic monomers like this compound and eugenol, this method is highly inefficient without prior chemical modification.
Core Issue: Inhibition by the Phenolic Hydroxyl Group
The primary obstacle to the free-radical polymerization of both compounds is the presence of the phenolic hydroxyl (-OH) group. This group acts as a potent radical scavenger, effectively terminating the growing polymer chains and inhibiting the polymerization process.[1][2][3] The mechanism involves the abstraction of the labile phenolic hydrogen by a propagating radical (P•), creating a stable phenoxyl radical. This phenoxyl radical is resonance-stabilized and generally lacks the reactivity to initiate a new polymer chain, thus halting the reaction.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Properties of O-Allylvanillin-Based and BPA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and safer alternatives to petroleum-derived materials has led to a growing interest in bio-based polymers. O-allylvanillin, a derivative of vanillin, presents a promising renewable building block for polymers, potentially serving as a substitute for bisphenol A (BPA) in various applications. This guide provides an objective comparison of the thermal properties of this compound-based polymers and their conventional BPA-based counterparts, supported by available experimental data.
Executive Summary
Polymers derived from bisphenol A (BPA), such as polycarbonate (PC) and epoxy resins, are widely utilized for their excellent thermal and mechanical properties. However, concerns over the environmental and health impacts of BPA have spurred research into bio-based alternatives. This compound is a key candidate in this area. This guide reveals that while BPA-based polymers exhibit well-documented high thermal stability, comprehensive quantitative data on the thermal properties of this compound-based polymers is still emerging. Available research on vanillin-derived polymers suggests they can offer comparable, and in some cases, superior thermal stability, though direct, one-to-one comparisons with specific this compound polymers are limited.
Data Presentation: Thermal Property Comparison
The following table summarizes the key thermal properties of BPA-based polymers. Due to a lack of specific quantitative data for this compound-based polymers in the reviewed literature, a direct numerical comparison is not currently possible. Qualitative descriptions for vanillin-based polymers are provided for context.
| Property | This compound-Based Polymers | BPA-Based Polymers |
| Glass Transition Temperature (Tg) | Data not available for simple this compound polymers. Vanillin-derived epoxy resins have shown Tg values that can be tailored, with some studies on related structures reporting values that can be lower than BPA-based resins initially, but can be enhanced through formulation. | Polycarbonate: ~149 °C[1] Epoxy Resin (cured): 148 °C - 195 °C[2][3] |
| Onset Decomposition Temperature (Td,onset) | Data not available. Studies on other vanillin-based polymers suggest good thermal stability. | Polycarbonate: ~450 °C (in N2), ~450 °C (in air)[4][5] Epoxy Resin (cured): ~350 °C[6] |
| Temperature of Maximum Decomposition Rate (Td,max) | Data not available. | Polycarbonate: ~540 °C (in N2)[4] Epoxy Resin (cured): ~400 °C |
| Char Yield at 700 °C (in N2) | Data not available. | Polycarbonate: ~27%[4] Epoxy Resin (cured): 16% - 59.6% (formulation dependent)[3] |
Note: The thermal properties of polymers are highly dependent on factors such as molecular weight, degree of crosslinking, and the presence of additives. The values presented for BPA-based polymers are representative examples from the literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are typical protocols for the key thermal analysis techniques used to characterize these polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Typical Protocol:
-
Instrument: A thermogravimetric analyzer (e.g., Netzsch STA 409 PC, TA Instruments Q5000).
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, with a constant flow rate (e.g., 50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min)[4][7][8].
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset of decomposition (Td,onset), the temperature of maximum decomposition rate (Td,max), and the percentage of residual mass (char yield) are determined from the resulting TGA curve and its derivative (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
Typical Protocol:
-
Instrument: A differential scanning calorimeter (e.g., Mettler-Toledo DSC 1 STARe, TA Instruments Q100)[2][9].
-
Sample Preparation: A small, weighed amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan[2].
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min).
-
Heating and Cooling Program:
-
First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its expected Tg or melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history of the material[2][7].
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min)[7].
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is typically determined from the midpoint of the step change in the heat flow curve of the second heating scan[7].
-
-
Data Analysis: The heat flow to the sample is measured relative to an empty reference pan as a function of temperature. The Tg is identified as a step change in the baseline of the DSC thermogram.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal characterization of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. atlantis-press.com [atlantis-press.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin [mdpi.com]
A Comparative Guide to O-Allylvanillin and Other Bio-based Monomers for Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The imperative to transition from petroleum-based plastics to sustainable alternatives has spurred significant research into bio-based monomers. Among these, O-allylvanillin, a derivative of the abundant lignin component vanillin, presents a promising platform for the synthesis of functional polymers. This guide provides an objective comparison of the performance of this compound-derived polymers with those synthesized from other notable bio-based monomers, namely eugenol and ferulic acid. The information herein is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate monomers for specific research and development applications.
Performance Comparison of Bio-based Monomers in Polymer Synthesis
The selection of a bio-based monomer is dictated by the desired properties of the final polymer. This compound, eugenol, and ferulic acid, all derivable from lignin, offer unique functionalities that translate into distinct polymer characteristics. Vanillin and its derivatives are particularly noted for imparting rigidity and thermal stability to polymer networks.[1] Eugenol, with its allyl group, is a versatile building block for a variety of polymers, including epoxy resins and polyacetylenes, and is recognized for contributing to materials with good thermal and mechanical properties.[2] Ferulic acid is gaining attention for its antioxidant properties and its potential to be incorporated into biodegradable and functional polymers for biomedical and packaging applications.[3]
Thermal and Mechanical Properties
The thermal stability and mechanical strength of polymers are critical performance indicators. The following tables summarize key quantitative data for polymers derived from this compound, eugenol, and other vanillin derivatives. It is important to note that a direct side-by-side comparison is often challenging due to variations in experimental conditions across different studies.
Table 1: Thermal Properties of Vanillin and Eugenol-Based Polymers
| Monomer/Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |
| Methacrylated Vanillin Polymer | 95 - 180 | 300 - 320 | [4] |
| Methacrylated Vanillyl Alcohol Polymer | Higher Tg than methacrylated vanillin | Higher thermal resistance than methacrylated vanillin | [1] |
| Poly(Eugenyl-2-hydroxypropyl methacrylate) (PEUGMA) | 46 | 340 | [1] |
| Eugenol-based Epoxy Resin (cured with IPDA) | 271 | >300 | [5] |
| Vanillin-Guaiacol derived resin | 243 | - | [6] |
Table 2: Mechanical Properties of Vanillin and Eugenol-Based Polymers
| Monomer/Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Storage Modulus (GPa) | Reference |
| Divanillin-Ethanol Amine Polyurethane | 8.0 - 9.7 | - | - | [4] |
| Vanillin-based Epoxy Resins | - | - | 3.6 - 12.3 | [4] |
| Eugenol-based Epoxy Resins | - | Comparable to DGEBA | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the synthesis of polymers from vanillin and eugenol derivatives.
Synthesis of Methacrylated Vanillin
This protocol describes the conversion of vanillin into a polymerizable methacrylate monomer.
Materials:
-
Vanillin
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve vanillin and TEA in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Free-Radical Polymerization of Methacrylated Vanillin
This protocol outlines the polymerization of the synthesized methacrylate monomer.
Materials:
-
Methacrylated vanillin
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene
Procedure:
-
Dissolve methacrylated vanillin and AIBN in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 60°C until a constant weight is achieved.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language provide clear visualizations of complex processes.
Experimental Workflow: Synthesis and Polymerization of this compound
Caption: Workflow for the synthesis and polymerization of this compound.
Signaling Pathway: Eugenol's Anti-Cancer Activity
Eugenol has been reported to modulate various signaling pathways involved in cancer progression.[7][8] The following diagram illustrates some of the key pathways.
Caption: Simplified signaling pathways modulated by eugenol in cancer cells.
Conclusion and Future Outlook
This compound and other lignin-derived monomers like eugenol and ferulic acid hold immense potential for the development of sustainable polymers with a wide range of properties. While this guide provides a comparative overview based on available literature, it is evident that more direct comparative studies under standardized conditions are needed to fully elucidate the performance differences between these promising bio-based monomers. Such studies will be crucial for guiding the rational design of next-generation sustainable materials. Furthermore, the exploration of these monomers and their polymeric derivatives in high-value applications, such as drug delivery and functional coatings, is a rapidly growing field that warrants further investigation into their interactions with biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ferulic Acid and Polyferulic Acid in Polymers: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A biobased low dielectric resin derived from vanillin and guaiacol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Structure of the Claisen Rearrangement Product from O-Allylvanillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Claisen rearrangement product derived from O-allylvanillin, focusing on the validation of its structure through spectroscopic methods. We present detailed experimental protocols, comparative data for the starting material and the rearranged product, and a discussion of alternative synthetic approaches. This document is intended to serve as a practical resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.
The Claisen Rearrangement of this compound: A[1][1]-Sigmatropic Shift
The Claisen rearrangement is a powerful, thermally induced carbon-carbon bond-forming reaction. Specifically, the aromatic Claisen rearrangement of an allyl phenyl ether, such as this compound (4-allyloxy-3-methoxybenzaldehyde), proceeds via a concerted[1][1]-sigmatropic rearrangement. The allyl group migrates from the oxygen atom to an ortho-position on the aromatic ring.
In the case of this compound, two ortho positions are available for migration: C2 and C6. Due to steric hindrance from the adjacent methoxy group at C3 and the aldehyde group at C1, the allyl group preferentially migrates to the less hindered C2 position. This regioselectivity leads to the formation of the major product: 2-allyl-3-hydroxy-4-methoxybenzaldehyde . Subsequent tautomerization of the intermediate dienone restores the aromaticity of the phenyl ring.
Below is a diagram illustrating the reaction pathway:
References
A Comparative Guide to the Quantitative Analysis of O-Allylvanillin in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of O-allylvanillin in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for accurate monitoring of reaction progress, yield determination, and quality control. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the relative advantages and disadvantages of each technique to aid researchers in choosing the most suitable method for their specific needs.
Introduction to Quantitative Analysis Techniques
The accurate quantification of a target analyte in a complex matrix, such as a reaction mixture, requires analytical techniques that offer high selectivity, sensitivity, and reproducibility.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a stationary phase. When coupled with an ultraviolet (UV) detector, HPLC provides a robust method for quantifying compounds with chromophores, such as this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For less volatile compounds, derivatization can be employed to enhance their volatility.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance by relating the integral of a specific resonance signal to the number of protons giving rise to that signal. It is a non-destructive technique that does not require a calibration curve with an identical standard of the analyte.
Experimental Workflows
The general workflow for each analytical technique is depicted below.
Caption: General workflow for the quantitative analysis of this compound.
Comparative Performance
The performance of each analytical technique is summarized in the table below. The data presented is based on validated methods for structurally similar compounds, such as eugenol and vanillin, and serves as a reliable estimate for the analysis of this compound.[1][2][3][4]
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (r²) | > 0.999[1][2] | > 0.998[4] | Not Applicable (Direct Quantification)[5] |
| Limit of Detection (LOD) | 0.05 µg/mL[3] | ~0.01-0.05 ppm (analyte dependent) | ~0.1-1 µg/mL (instrument dependent) |
| Limit of Quantification (LOQ) | 0.16 µg/mL[3] | ~0.05-0.1 ppm (analyte dependent) | ~0.5-5 µg/mL (instrument dependent) |
| Precision (%RSD) | < 2%[1] | < 10%[4] | < 2%[6] |
| Accuracy (Recovery %) | 98-102%[2] | 90-110%[7] | 98-102%[6] |
| Analysis Time per Sample | 10-20 minutes | 15-30 minutes | 5-15 minutes |
| Sample Preparation | Simple (dilution, filtration) | Can require derivatization | Simple (dissolution) |
| Selectivity | Good | Excellent | Excellent |
| Cost (Instrument) | Moderate | High | High |
| Cost (Operational) | Low | Moderate | Moderate |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the quantitative analysis of this compound and should be validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated procedure for the simultaneous analysis of eugenol and other phenolic compounds.[1][2][3]
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Column Temperature: 30 °C.
-
Internal Standard: A structurally similar compound that does not co-elute with this compound or other components of the reaction mixture (e.g., 4-ethylguaiacol).
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dilute with the mobile phase to a concentration within the linear range of the calibration curve.
-
Add a known concentration of the internal standard.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Caption: HPLC-UV experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of essential oils and phenolic compounds.[4][7]
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., quadrupole). A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of this compound (e.g., m/z 178, the molecular ion).
-
Internal Standard: A compound with similar volatility and chemical properties that is not present in the sample (e.g., 4-tert-butylphenol).
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a known concentration of the internal standard.
-
(Optional) If this compound shows poor chromatographic performance, derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility and improve peak shape.
-
-
Quantification:
-
Prepare calibration standards of this compound with a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of the this compound SIM ion to the peak area of the internal standard SIM ion against the concentration of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation.
-
Caption: GC-MS experimental workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol is based on established principles of qNMR for the purity and concentration determination of organic compounds.[5][6][8][9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H detection.
-
Solvent: A deuterated solvent in which both this compound and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A high-purity compound with a simple ¹H NMR spectrum that has at least one resonance signal well-resolved from the signals of this compound and other components in the mixture. The internal standard should be non-volatile and stable. Maleic anhydride or 1,3,5-trimethoxybenzene are suitable choices.
-
Experimental Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and internal standard). A d1 of 30 seconds is generally sufficient for accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (>250:1 for high precision).[8]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve the sample and internal standard completely.
-
-
Quantification:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWᵢₛ / MWₓ) * (mᵢₛ / mₛₐₘₚₗₑ) * Pᵢₛ
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of protons for the integrated this compound signal
-
Iᵢₛ = Integral of the internal standard signal
-
Nᵢₛ = Number of protons for the integrated internal standard signal
-
MWₓ = Molecular weight of this compound
-
MWᵢₛ = Molecular weight of the internal standard
-
mᵢₛ = Mass of the internal standard
-
mₛₐₘₚₗₑ = Mass of the reaction mixture sample
-
Pᵢₛ = Purity of the internal standard
-
-
Caption: qNMR experimental workflow.
Concluding Remarks
The choice of the optimal analytical method for the quantitative analysis of this compound depends on the specific requirements of the research.
-
HPLC-UV is a cost-effective, robust, and widely available technique that is well-suited for routine analysis and quality control in many laboratories. Its simplicity in sample preparation and operation makes it an attractive first choice.
-
GC-MS offers superior selectivity and sensitivity, which is particularly advantageous for complex reaction mixtures where co-elution might be an issue with HPLC. The ability to confirm the identity of the analyte based on its mass spectrum provides a higher degree of confidence in the results. However, the potential need for derivatization adds a step to the sample preparation process.
For high-throughput screening and routine monitoring where cost and speed are priorities, HPLC-UV is often the most practical choice. For complex mixtures requiring high selectivity and confirmation of analyte identity, GC-MS is superior. When a primary method of quantification is desired, or when a pure standard is unavailable, qNMR is the method of choice. Ultimately, the selection should be based on a careful consideration of the available instrumentation, the complexity of the reaction mixture, and the desired level of accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different catalysts for O-allylvanillin synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of O-allylvanillin, a key intermediate in the fragrance, flavor, and pharmaceutical industries, can be achieved through various catalytic methods. The choice of catalyst significantly influences reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of different catalytic systems for this compound synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of this compound.
| Catalyst System | Catalyst | Base | Solvent | Temperature | Time | Yield (%) |
| Conventional Heating | - | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 8 h | 92% |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Sodium Hydroxide (NaOH) | Dichloromethane/Water | Room Temperature | 2-4 h | High |
| Microwave-Assisted | Potassium Carbonate (K₂CO₃) | - | Ethanol (solvent-free on solid support) | 80-100°C | 5-15 min | High |
| Ultrasound-Assisted | Potassium Carbonate (K₂CO₃) | - | Ethanol/Water | Room Temperature | 30-60 min | High |
Experimental Protocols
Conventional Synthesis using Potassium Carbonate
This method represents a traditional and effective approach for the O-allylation of vanillin.
Materials:
-
Vanillin
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
Procedure:
-
A mixture of vanillin (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and allyl bromide (1.2 equivalents) is taken in a round-bottom flask.
-
Anhydrous acetone is added to the flask to create a stirrable suspension.
-
The reaction mixture is refluxed with constant stirring for 8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the inorganic solids are filtered off.
-
The acetone is removed from the filtrate under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate and washed with a 10% sodium hydroxide solution to remove any unreacted vanillin, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.
Phase-Transfer Catalysis (PTC) using Tetrabutylammonium Bromide (TBAB)
Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, offering milder reaction conditions and often improved yields.[1][2][3][4]
Materials:
-
Vanillin
-
Allyl bromide
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane
-
Water
Procedure:
-
Vanillin (1 equivalent) is dissolved in a 10% aqueous solution of sodium hydroxide in a two-necked round-bottom flask.
-
Tetrabutylammonium bromide (TBAB) (0.1 equivalent) is added to the aqueous solution.
-
Dichloromethane is added to the flask, followed by the dropwise addition of allyl bromide (1.2 equivalents) with vigorous stirring.
-
The reaction is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.
-
After the reaction is complete, the organic layer is separated.
-
The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to obtain this compound.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[5][6][7]
Materials:
-
Vanillin
-
Allyl bromide
-
Potassium Carbonate (K₂CO₃)
-
Ethanol (optional, for slurry method) or solid support (e.g., alumina)
Procedure:
-
Solvent-free solid support method: Vanillin (1 equivalent), allyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) are adsorbed onto a solid support like alumina. The mixture is then subjected to microwave irradiation (e.g., 200-400 W) in an open vessel for 5-15 minutes.
-
Slurry method: A mixture of vanillin (1 equivalent), allyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in a minimal amount of a polar solvent like ethanol is placed in a microwave reactor.
-
The reaction is irradiated at a controlled temperature (e.g., 80-100°C) for 5-15 minutes.
-
After completion, the mixture is cooled, and the product is extracted with a suitable solvent (e.g., ethyl acetate).
-
The extract is filtered, and the solvent is removed under reduced pressure to yield the product.
Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can enhance reaction rates and yields under mild conditions.[8][9][10][11]
Materials:
-
Vanillin
-
Allyl bromide
-
Potassium Carbonate (K₂CO₃)
-
Ethanol/Water mixture
Procedure:
-
Vanillin (1 equivalent), allyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) are placed in an ultrasonic bath or subjected to an ultrasonic probe.
-
A solvent system such as an ethanol/water mixture is added.
-
The mixture is sonicated at room temperature for 30-60 minutes.
-
Reaction progress is monitored by TLC.
-
Upon completion, the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated to give this compound.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of different catalytic pathways for this compound synthesis.
References
- 1. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of O-Allylvanillin: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and proper disposal of O-allylvanillin, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety First: Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]
Required PPE:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.[3]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[2]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid generating dust.[2]
This compound Properties for Safe Disposal
Understanding the physical and chemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Appearance | Off-white to light yellow solid.[3][4] |
| Molecular Formula | C₁₀H₁₀O₃ |
| Melting Point | 40 - 42 °C / 104 - 107.6 °F.[3] |
| Boiling Point | 265 - 266 °C / 509 - 510.8 °F @ 760 mmHg.[3] |
| Flash Point | > 112 °C / > 233.6 °F.[3] |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, toxic to aquatic life with long-lasting effects.[1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents.[3] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[3][4] Do not dispose of this compound down the drain or in regular trash.[2]
Step 1: Waste Segregation and Collection
-
Place solid this compound waste into a clearly labeled, sealed, and compatible waste container.
-
The container should be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
If this compound is in a solution, collect it in a dedicated, leak-proof container labeled "Hazardous Waste" with the full chemical name and approximate concentration.
-
Ensure the waste container is made of a material compatible with this compound.
Step 2: Decontamination of Empty Containers and Glassware
-
Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste in the appropriate liquid waste container.
-
After thorough decontamination, the empty container can be disposed of as non-hazardous waste, in accordance with your institution's guidelines.
-
Similarly, decontaminate any glassware that came into contact with this compound by rinsing with a suitable solvent and collecting the rinsate as hazardous waste.
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[5]
-
The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Keep the container closed except when adding waste.[5]
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal forms and documentation are completed accurately.
Emergency Procedures
In case of a spill or exposure, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department. Prevent entry into waterways, sewers, basements, or confined areas.[2]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling O-allylvanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of O-allylvanillin (also known as 2-allyloxy-3-methoxybenzaldehyde). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Safety Data
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as a substance that causes skin irritation and serious eye irritation.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 28752-82-1 |
| Physical State | Liquid[1] |
| Appearance | Colorless[1] |
| Boiling Point | 129 - 132 °C (264.2 - 269.6 °F)[1] |
| Flash Point | > 110 °C (> 230 °F)[1] |
Table 2: Hazard Classifications and Precautionary Statements
| Hazard | Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2[1] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2[1] | P280, P305+P351+P338, P337+P313 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
Table 3: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[1] | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2] | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or for spill cleanup.[1] | Minimizes inhalation of vapors. |
Experimental Protocols: Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the procedural steps from preparation to post-handling cleanup.
Step-by-Step Handling Procedure:
-
Pre-Operational Checks:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the designated work area, preferably a chemical fume hood, is clean and the ventilation is functioning correctly.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling this compound:
-
Don all required PPE as specified in Table 3.
-
When transferring the liquid, do so carefully to avoid splashing.
-
Keep containers of this compound closed when not in use.
-
Avoid direct contact with the liquid. If contact occurs, follow the first aid procedures outlined in Table 4.
-
Do not eat, drink, or smoke in the laboratory.[2]
-
-
Post-Handling Procedures:
-
After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of disposable PPE. Non-disposable PPE should be cleaned according to the manufacturer's instructions.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] |
Spill Cleanup Protocol:
For minor spills (less than 100 mL) within a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleanup materials in the hazardous waste container.
-
For larger spills, or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Storage:
-
Collect all liquid waste containing this compound, including contaminated solvents and cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound" or "2-allyloxy-3-methoxybenzaldehyde".
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.[1]
-
Never dispose of this compound down the drain.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
